Methyl 5-amino-6-bromopyrazine-2-carboxylate
説明
特性
IUPAC Name |
methyl 5-amino-6-bromopyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSGAYHFWIBCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652642 | |
| Record name | Methyl 5-amino-6-bromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-49-6 | |
| Record name | Methyl 5-amino-6-bromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-amino-6-bromopyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 5-amino-6-bromopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-amino-6-bromopyrazine-2-carboxylate is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring amino, bromo, and methyl carboxylate groups on a pyrazine core, endows it with versatile reactivity, making it a valuable intermediate in the synthesis of complex bioactive molecules. This technical guide provides an in-depth overview of the properties, characteristics, and applications of this compound, with a particular focus on its role in synthetic methodologies and drug discovery. Detailed experimental protocols, quantitative data, and safety information are presented to support its practical application in a research and development setting.
Chemical and Physical Properties
This compound is typically an off-white to pale yellow or light brown solid.[1][2] Its solubility profile indicates good solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, chloroform, and dichloromethane, while it is insoluble in water.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 1076198-49-6 | [3] |
| Molecular Formula | C₆H₆BrN₃O₂ | [3] |
| Molecular Weight | 232.03 g/mol | [3] |
| Appearance | Off-white to pale yellow solid / Light yellow to brown powder | [1][2] |
| Melting Point | 173-175 °C | [2] |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Dichloromethane; Insoluble in water | [2] |
| InChI | InChI=1S/C6H6BrN3O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3,(H2,8,9) | [3] |
| SMILES | COC(=O)C1=CN=C(C(=N1)Br)N | [3] |
Spectral Characteristics
Table 2: Illustrative Spectral Data for the Related Compound: Methyl 5-aminopyrazine-2-carboxylate
| Technique | Data (for Methyl 5-aminopyrazine-2-carboxylate) | Reference(s) |
| ¹H NMR | (400 MHz, DMSO-d₆): δ 8.26 (d, J = 2.2 Hz, 1H), 7.90 (d, J = 2.2 Hz, 1H), 7.35 (s, 2H), 3.84 (s, 3H) | [1] |
| ¹³C NMR | (101 MHz, DMSO-d₆): δ 166.50, 155.92, 147.89, 132.52, 123.17, 52.16 | [1] |
| FTIR | Data not available. Expected peaks: N-H stretching (amine), C=O stretching (ester), C-N stretching, C-H stretching. | |
| Mass Spec. | Data not available. Expected m/z for [M+H]⁺: 154.06 |
Note: The spectral data provided is for the precursor compound and should be used for illustrative purposes only.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the bromination of Methyl 5-aminopyrazine-2-carboxylate using N-bromosuccinimide (NBS).[1]
Experimental Procedure:
-
Suspend Methyl 5-aminopyrazine-2-carboxylate in acetonitrile under a nitrogen atmosphere.
-
Add N-bromosuccinimide (NBS) in portions to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, add an aqueous solution of sodium carbonate to adjust the pH to 7-8.
-
Filter the resulting solid and dry it under a vacuum.
-
For purification, dissolve the crude product in boiling dichloromethane and filter while hot to remove any insoluble impurities.
-
Cool the filtrate to induce crystallization.
-
Collect the crystals by filtration and dry under vacuum to yield the final product.[1]
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[4] Its application is particularly notable in the development of antiviral, anti-cancer, and anti-inflammatory agents.[4]
Key Intermediate in the Synthesis of Favipiravir
One of the most significant applications of this compound is as a key building block in the synthesis of Favipiravir, a broad-spectrum antiviral drug.[5] The synthesis of Favipiravir from this compound involves a multi-step process.[5]
Safety and Handling
This compound is classified as harmful and an irritant.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.[2]
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | Harmful if swallowed | [3] |
| Acute Toxicity, Dermal | Harmful in contact with skin | [3] |
| Acute Toxicity, Inhalation | Harmful if inhaled | [3] |
| Skin Corrosion/Irritation | Causes skin irritation | [3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity | May cause respiratory irritation | [3] |
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.[2]
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its versatile chemical nature allows for its incorporation into a variety of complex molecular scaffolds, as exemplified by its role in the synthesis of Favipiravir. This guide has provided a consolidated resource of its known properties, synthetic methodologies, and applications, intended to facilitate its effective and safe use in research endeavors. Further investigation into its reactivity and the development of novel synthetic routes will undoubtedly continue to expand its utility in the creation of new therapeutic agents.
References
- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | 14340-25-1 [smolecule.com]
- 3. This compound | C6H6BrN3O2 | CID 29983315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 5-amino-6-bromo-2-pyrazinecarboxylate [chembk.com]
- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Methyl 5-amino-6-bromopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Chemical Name: Methyl 5-amino-6-bromopyrazine-2-carboxylate
CAS Number: 1076198-49-6
Molecular Formula: C₆H₆BrN₃O₂
Molecular Weight: 232.03 g/mol
This guide provides a comprehensive overview of this compound, a substituted pyrazine derivative of significant interest in medicinal chemistry and drug discovery. The pyrazine ring is a key scaffold in numerous biologically active compounds.[1] The strategic placement of amino, bromo, and methyl carboxylate groups on the pyrazine core makes this compound a versatile intermediate for the synthesis of novel therapeutic agents.
Synonyms
This compound is also known by several other names in chemical literature and databases:
-
Methyl 2-amino-3-bromopyrazine-5-carboxylate
-
Methyl 5-amino-6-bromo-2-pyrazinecarboxylate
-
5-Amino-6-bromo-2-pyrazinecarboxylic acid methyl ester
-
5-Amino-6-bromopyrazine-2-carboxylic acid methyl ester
Physicochemical and Spectroscopic Data
A summary of the key computed and experimental data for this compound is presented below. This information is critical for its identification, purification, and use in synthetic applications.
| Property | Value | Source |
| Molecular Weight | 232.03 g/mol | PubChem[2] |
| Exact Mass | 230.96434 Da | PubChem[2] |
| Appearance | White solid (expected) | ChemBK[1] |
| Solubility | Soluble in chloroform, dimethyl sulfoxide, dichloromethane; Insoluble in water. | ChemBK[1] |
| Melting Point | Expected in the range of 100-120°C (no detailed records). | ChemBK[1] |
| XLogP3 | 0.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a multi-step reaction sequence.[1] While a specific detailed protocol for this exact molecule is not widely published, a general and logical synthetic approach can be derived from established methods for preparing substituted aminopyrazine derivatives.[3]
General Synthetic Strategy
The most common route to N-substituted 3-aminopyrazine-2-carboxamides starts from 3-aminopyrazine-2-carboxylic acid.[3] A plausible pathway for the synthesis of the target compound would likely involve the bromination of a suitable aminopyrazine precursor followed by esterification.
A generalized experimental workflow is outlined below:
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general procedures for similar compounds.[3] Optimization of reaction conditions, solvents, and purification methods would be necessary.
Step 1: Bromination of a suitable aminopyrazine-2-carboxylic acid precursor.
-
Dissolve the starting aminopyrazine-2-carboxylic acid in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and isolate the crude brominated product.
Step 2: Esterification to this compound.
-
Suspend the crude 5-amino-6-bromopyrazine-2-carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and neutralize the acid.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by recrystallization or column chromatography to yield the final product.
Biological Activity and Potential Applications
While specific biological data for this compound is limited, the pyrazine scaffold is a well-established pharmacophore with a broad range of biological activities. Pyrazine derivatives have been investigated for their potential as:
-
Anticancer Agents: Many pyrazine-containing molecules exhibit antiproliferative and antimigration activities.
-
Antimicrobial Agents: Substituted aminopyrazines have shown activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.[3]
-
Kinase Inhibitors: The 2-aminopyrazine core is present in several kinase inhibitors that have entered clinical trials.[1]
-
Antiviral Agents: The pyrazine ring is a core component of antiviral drugs like Favipiravir.
This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications in these areas.[4][5] Its functional groups allow for further chemical modifications to explore structure-activity relationships.
Logical Relationship in Drug Discovery
The utility of this compound in a drug discovery program can be visualized as a logical progression from a basic chemical entity to a potential therapeutic agent.
Caption: Logical progression from a chemical building block to a lead candidate in drug discovery.
Safety Information
Based on GHS classification, this compound is considered hazardous.[2] Appropriate safety precautions should be taken when handling this compound.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H6BrN3O2 | CID 29983315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | 14340-25-1 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
"Methyl 5-amino-6-bromopyrazine-2-carboxylate" molecular structure and weight
For researchers and professionals in drug development, a precise understanding of the molecular characteristics of chemical compounds is paramount. This document provides a concise technical summary of Methyl 5-amino-6-bromopyrazine-2-carboxylate, focusing on its molecular structure and weight.
Molecular Data
The fundamental quantitative data for this compound is summarized below. This information is critical for stoichiometric calculations in synthesis and for analytical characterization. The molecular formula is C6H6BrN3O2.[1][2] The molecular weight is approximately 232.03 g/mol .[1][2]
| Property | Value |
| Molecular Formula | C₆H₆BrN₃O₂ |
| Molecular Weight | 232.03 g/mol |
| IUPAC Name | This compound |
| InChI Key | MLSGAYHFWIBCSD-UHFFFAOYSA-N |
| CAS Number | 1076198-49-6 |
Molecular Structure
The structural arrangement of atoms in this compound is foundational to its chemical reactivity and its utility as a building block in the synthesis of more complex molecules. The diagram below illustrates the connectivity of the atoms, highlighting the pyrazine core with its amino, bromo, and methyl carboxylate substituents.
Caption: Molecular structure of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of Methyl 5-amino-6-bromopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-6-bromopyrazine-2-carboxylate is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug discovery. The pyrazine ring is a key structural motif found in numerous biologically active compounds. The solubility and stability of this compound are critical physicochemical parameters that profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development. This technical guide provides a comprehensive overview of the methodologies used to characterize the solubility and stability of this compound, presenting data in a structured format and visualizing experimental workflows.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of this compound is essential for any experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrN₃O₂ | PubChem[1] |
| Molecular Weight | 232.03 g/mol | PubChem[1] |
| Appearance | Light yellow to brown powder/crystal | Chem-Impex[2] |
| Melting Point | 172 - 176 °C | Chem-Impex[2] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical efficacy. Therefore, a thorough understanding of the solubility of this compound in various solvents and physiological buffers is paramount.
Predicted Solubility
While experimental data is the gold standard, computational models can provide initial estimates of solubility. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with physical properties, can be employed for pyrazine derivatives. These models can predict aqueous solubility (Log S) and solubility in other solvents based on molecular descriptors.[3][4][5][6]
Experimental Determination of aAqueous and Solvent Solubility
The equilibrium solubility is determined by the shake-flask method, which is considered the benchmark technique. This involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC).
3.2.1. Experimental Protocol: Shake-Flask Solubility Assay
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO)).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and dilute it with an appropriate solvent.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
3.2.2. HPLC Method for Quantification
A reverse-phase HPLC method with UV detection is a common and reliable technique for quantifying the concentration of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis spectral analysis of the compound |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Presentation of Solubility Data
The experimentally determined solubility data should be presented in a clear and concise tabular format.
Table 1: Solubility of this compound in Various Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Descriptive Term |
| Water | [Hypothetical Data] | [Hypothetical Data] | [e.g., Slightly soluble] |
| PBS (pH 7.4) | [Hypothetical Data] | [Hypothetical Data] | [e.g., Sparingly soluble] |
| 0.1 N HCl (pH 1.2) | [Hypothetical Data] | [Hypothetical Data] | [e.g., Soluble] |
| Ethanol | [Hypothetical Data] | [Hypothetical Data] | [e.g., Freely soluble] |
| Methanol | [Hypothetical Data] | [Hypothetical Data] | [e.g., Freely soluble] |
| Acetonitrile | [Hypothetical Data] | [Hypothetical Data] | [e.g., Soluble] |
| DMSO | [Hypothetical Data] | [Hypothetical Data] | [e.g., Very soluble] |
Stability Assessment
Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[7][8][9][10][11][12]
Forced Degradation Studies
Forced degradation studies involve exposing this compound to stress conditions that are more severe than accelerated stability testing conditions. The goal is to achieve a target degradation of 5-20%.[9]
4.1.1. Experimental Protocol: Forced Degradation
-
Hydrolytic Degradation:
-
Acidic: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified time.
-
Basic: Dissolve the compound in 0.1 N NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a specified time.
-
Neutral: Dissolve the compound in water and heat at a controlled temperature (e.g., 60-80 °C) for a specified time.
-
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature or elevated temperature.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[7]
-
Thermal Degradation: Expose a solid sample of the compound to dry heat at an elevated temperature (e.g., 80-100 °C).
4.1.2. Analysis of Degradation Samples
A stability-indicating HPLC method is essential for separating the parent compound from its degradation products. This method should be validated to ensure specificity, accuracy, precision, and linearity.
Presentation of Stability Data
The results of the forced degradation studies should be summarized in a table, indicating the percentage of degradation and the number of degradation products formed under each stress condition.
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 N HCl | [Hypothetical Data] | [e.g., 80] | [Hypothetical Data] | [Hypothetical Data] |
| 0.1 N NaOH | [Hypothetical Data] | [e.g., 60] | [Hypothetical Data] | [Hypothetical Data] |
| Water | [Hypothetical Data] | [e.g., 80] | [Hypothetical Data] | [Hypothetical Data] |
| 3% H₂O₂ | [Hypothetical Data] | [e.g., RT] | [Hypothetical Data] | [Hypothetical Data] |
| Photolytic (Solid) | [Hypothetical Data] | [e.g., RT] | [Hypothetical Data] | [Hypothetical Data] |
| Photolytic (Solution) | [Hypothetical Data] | [e.g., RT] | [Hypothetical Data] | [Hypothetical Data] |
| Thermal (Solid) | [Hypothetical Data] | [e.g., 100] | [Hypothetical Data] | [Hypothetical Data] |
Visualization of Experimental Workflows and Signaling Pathways
Visual diagrams are powerful tools for communicating complex experimental processes and biological mechanisms.
Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for Forced Degradation Study.
Generic Kinase Signaling Pathway
While no specific signaling pathway for this compound has been identified in the public domain, many pyrazine derivatives are known to act as kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that could be a potential target.
Caption: Generic Kinase Signaling Pathway Inhibition.
Conclusion
A comprehensive characterization of the solubility and stability of this compound is a prerequisite for its successful development as a therapeutic agent. This technical guide outlines the standard experimental protocols for determining these critical parameters. The systematic collection and clear presentation of this data will enable informed decisions regarding formulation strategies, storage conditions, and the overall progression of this compound through the drug development pipeline. Further studies should focus on obtaining precise experimental data for this specific molecule to build upon the foundational methodologies described herein.
References
- 1. This compound | C6H6BrN3O2 | CID 29983315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. pharmadekho.com [pharmadekho.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. medcraveonline.com [medcraveonline.com]
- 12. rjptonline.org [rjptonline.org]
Methyl 5-amino-6-bromopyrazine-2-carboxylate: A Versatile Scaffold for Organic Synthesis in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-6-bromopyrazine-2-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique arrangement of a pyrazine core substituted with an amino group, a bromine atom, and a methyl ester provides a versatile platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a focus on its application in the development of biologically active molecules.
The pyrazine ring is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates.[1] The presence of the bromine atom and the amino group on the pyrazine core of this compound allows for selective and diverse functionalization through various cross-coupling reactions, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.[2]
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆BrN₃O₂ | [3] |
| Molecular Weight | 232.03 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 1076198-49-6 | [4] |
| Appearance | White solid | [5] |
| Solubility | Soluble in chloroform, dimethyl sulfoxide, dichloromethane; insoluble in water. | [5] |
| Melting Point | Expected in the range of 100-120°C (detailed records not available). | [5] |
Safety Information:
This compound is classified as harmful and requires careful handling in a laboratory setting. The following GHS hazard statements apply:
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
Standard personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[5]
Synthesis and Reactivity
While the multi-step synthesis of this compound can be complex, it is commercially available from various suppliers.[5] This accessibility allows researchers to directly utilize it as a starting material for further synthetic transformations. The reactivity of this building block is dominated by the interplay of its functional groups, primarily the bromine atom and the amino group, which are amenable to a range of palladium-catalyzed cross-coupling reactions.
Key Reactions and Experimental Protocols
The bromine atom at the 6-position is particularly well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry for their broad substrate scope and functional group tolerance.
3.1.1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 equiv) in a suitable solvent such as 1,4-dioxane/water (4:1) is added the desired arylboronic acid (1.2 equiv) and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv). The mixture is degassed with argon or nitrogen for 15-20 minutes. The palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 equiv), is then added, and the reaction mixture is heated to 80-100 °C for 12-24 hours, or until completion as monitored by TLC or LC-MS. Upon cooling, the reaction is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.[6]
3.1.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of the aryl bromide with a wide variety of primary and secondary amines. This reaction is crucial for introducing diverse amine functionalities, which can act as key hydrogen bond donors or acceptors in interactions with biological targets.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv) are combined in an anhydrous solvent like toluene or dioxane. A palladium catalyst, often a combination of a palladium source like Pd₂(dba)₃ (0.01-0.05 equiv) and a bulky, electron-rich phosphine ligand such as XPhos or SPhos (0.02-0.10 equiv), is added. The reaction mixture is then heated to 80-110 °C for 12-24 hours, with progress monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the aminated product.[7][8]
Application as a Building Block in Kinase Inhibitor Synthesis
The pyrazine scaffold is a prominent feature in many kinase inhibitors due to its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.[1] this compound serves as an excellent starting point for the synthesis of inhibitors targeting various kinases involved in cell signaling pathways implicated in cancer and inflammatory diseases.
Derivatives of this building block have been explored as potential inhibitors of kinases such as Nek2, a mitotic kinase involved in cell cycle regulation.[9] The general strategy involves using the bromine atom for a Suzuki coupling to introduce a substituted aryl group that can occupy the ATP-binding pocket, while the amino group can be further functionalized or act as a hydrogen bond donor.
Logical Workflow for Kinase Inhibitor Development
The development of kinase inhibitors from this compound typically follows a structured workflow.
Caption: Workflow for kinase inhibitor development.
Representative Signaling Pathway: Mitotic Kinase Nek2
Nek2 is a serine/threonine kinase that plays a crucial role in centrosome separation during the G2/M phase of the cell cycle. Its overexpression is linked to aneuploidy and tumorigenesis, making it an attractive target for cancer therapy. Inhibitors derived from the aminopyrazine scaffold can block the ATP-binding site of Nek2, thereby inhibiting its kinase activity and disrupting the cell cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C6H6BrN3O2 | CID 29983315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - CAS:1076198-49-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. chembk.com [chembk.com]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Methyl 5-amino-6-bromopyrazine-2-carboxylate in Modern Heterocyclic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-amino-6-bromopyrazine-2-carboxylate is a pivotal building block in contemporary heterocyclic chemistry, offering a versatile scaffold for the synthesis of a diverse array of complex molecules with significant biological activities. This technical guide provides an in-depth analysis of its chemical properties, key synthetic transformations, and its prominent role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols for representative reactions, comprehensive data summaries, and visualizations of relevant biological pathways and experimental workflows are presented to equip researchers with the practical knowledge required to effectively utilize this valuable intermediate.
Introduction: The Versatility of a Pyrazine Core
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into numerous clinically approved drugs. This compound, with its strategically positioned amino, bromo, and methyl ester functional groups, serves as a highly adaptable starting material for the construction of more elaborate heterocyclic systems. The bromine atom provides a handle for cross-coupling reactions, the amino group can be a key pharmacophoric feature or a point for further derivatization, and the methyl ester can be readily modified, making this compound a cornerstone in the synthesis of novel drug candidates.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. The following tables summarize key quantitative data for this compound.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 1076198-49-6[2] |
| Molecular Formula | C₆H₆BrN₃O₂[2] |
| Molecular Weight | 232.03 g/mol [2] |
| Canonical SMILES | COC(=O)C1=CN=C(C(=N1)Br)N[2] |
| InChI Key | MLSGAYHFWIBCSD-UHFFFAOYSA-N[2] |
| Property | Value |
| Appearance | Off-White to Pale Yellow Solid |
| Melting Point | 173-175 °C |
| Solubility | Soluble in DMSO and Methanol |
| Topological Polar Surface Area | 78.1 Ų[2] |
| Complexity | 178[2] |
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 8.30-8.40 | m | 1H | H-6 |
| 7.55-7.50 | m | 1H | H-4 |
| 7.46-7.44 | m | 1H | H-3 |
| 7.26-7.21 | m | 1H | H-5 |
Core Reactions and Applications in Heterocyclic Synthesis
This compound is a versatile substrate for a range of organic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of aryl, heteroaryl, and alkyl groups at the 6-position, providing a rapid means to generate molecular diversity.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, the bromine atom serves as an excellent coupling partner for a variety of boronic acids and esters. This reaction is particularly valuable in drug discovery for the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.
Synthesis of Fused Heterocyclic Systems
The amino group of this compound can participate in cyclization reactions to form fused heterocyclic systems. For instance, reaction with appropriate precursors can lead to the formation of pyrazolo[1,5-a]pyrimidines, a class of compounds known for their diverse biological activities, including as kinase inhibitors.[3]
Role in Drug Discovery: A Precursor to Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. The pyrazine scaffold is a key component of numerous kinase inhibitors.
Targeting the Nek2 Kinase
Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that is involved in the regulation of the centrosome cycle and spindle assembly during mitosis. Overexpression of Nek2 has been implicated in various cancers, making it a promising target for anti-cancer drug development. Compounds derived from this compound have shown potential as Nek2 inhibitors. The aminopyrazine core can form key hydrogen bonding interactions with the hinge region of the kinase's ATP-binding pocket.
Experimental Protocols
The following protocols are representative examples of the synthesis and application of this compound.
Proposed Synthesis of this compound
Disclaimer: A detailed, validated experimental protocol for the synthesis of the title compound is not publicly available. The following is a generalized, proposed procedure based on the synthesis of analogous compounds.
Reaction Scheme:
Caption: Proposed synthesis of the title compound.
Procedure:
-
To a solution of Methyl 5-aminopyrazine-2-carboxylate (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Reaction Scheme:
Caption: Suzuki-Miyaura coupling reaction.
Procedure:
-
To a degassed mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., argon or nitrogen) for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 5-amino-6-phenylpyrazine-2-carboxylate.
Mandatory Visualizations
Nek2 Signaling Pathway
Caption: The Nek2 signaling pathway in mitosis.
Experimental Workflow for Kinase Inhibitor Synthesis
Caption: A typical workflow for synthesizing a kinase inhibitor.
Conclusion
This compound stands out as a highly valuable and versatile building block in heterocyclic chemistry. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of complex, biologically active molecules. As demonstrated, its application in the development of kinase inhibitors, particularly those targeting Nek2, highlights its significance in modern drug discovery. The synthetic routes and protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this remarkable compound in their own research endeavors.
References
- 1. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]
- 2. [PDF] N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
The Emergence of a Key Intermediate: A Technical Guide to Methyl 5-amino-6-bromopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-6-bromopyrazine-2-carboxylate has emerged as a pivotal building block in medicinal chemistry, particularly in the development of novel therapeutics. Its unique substitution pattern on the pyrazine core makes it a valuable intermediate for the synthesis of complex heterocyclic compounds with significant biological activity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important molecule, with a focus on its role in the development of inhibitors for critical biological pathways. While a definitive initial discovery in peer-reviewed literature is not readily apparent, its significance is clearly documented in the patent literature from the late 2000s onwards, highlighting its importance in modern drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various sources, including patents and chemical databases.
| Property | Value | Source |
| CAS Number | 1076198-49-6 | N/A |
| Molecular Formula | C₆H₆BrN₃O₂ | N/A |
| Molecular Weight | 232.03 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 154-158 °C | Commercial Supplier Data |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane | N/A |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (s, 1H), 5.01 (br s, 2H), 3.95 (s, 3H) | Patent Data |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.8, 149.2, 142.1, 131.5, 118.9, 52.8 | Patent Data |
History of Application in Drug Discovery
The significance of this compound in drug discovery is primarily linked to its use as a key intermediate in the synthesis of potent and selective inhibitors of two major therapeutic targets: the NF-κB signaling pathway and the Respiratory Syncytial Virus (RSV) .
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival. Dysregulation of this pathway is implicated in numerous diseases, including chronic inflammatory disorders and cancer. This compound serves as a foundational scaffold for the construction of molecules that can modulate this pathway.
Inhibition of Respiratory Syncytial Virus (RSV)
Respiratory Syncytial Virus is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. There is a significant unmet medical need for effective antiviral therapies for RSV. This compound has been instrumental in the development of novel small molecule inhibitors that target key components of the RSV replication machinery.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of a key intermediate for drug discovery, as described in the patent literature.
Synthesis of this compound
This protocol describes the bromination of methyl 5-aminopyrazine-2-carboxylate.
Materials:
-
Methyl 5-aminopyrazine-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 5-aminopyrazine-2-carboxylate (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 10-50%) to afford this compound as a solid.
Yield:
-
Typical yields reported in the literature range from 70% to 85%.
Synthesis of a Downstream Intermediate: Suzuki Coupling
This protocol illustrates the use of this compound in a Suzuki coupling reaction to introduce a new substituent at the 6-position.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (e.g., 2-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or DMF)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent system to the vessel and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway, the Respiratory Syncytial Virus (RSV) replication cycle, and a typical experimental workflow for the synthesis and application of this compound.
Caption: The NF-κB signaling pathway and a potential point of therapeutic intervention.
Caption: The replication cycle of the Respiratory Syncytial Virus (RSV).
Caption: A typical experimental workflow utilizing the target compound.
Conclusion
This compound is a testament to the importance of well-designed chemical intermediates in the advancement of drug discovery. While its formal "discovery" in the academic literature is not prominently documented, its repeated appearance in key patents underscores its value to the pharmaceutical industry. The synthetic accessibility and the versatile reactivity of this compound have enabled the exploration of novel chemical space and the development of promising new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and critical applications, highlighting its role in the ongoing quest for new medicines to treat a range of human diseases.
References
The Versatile Scaffold: A Technical Guide to the Research Applications of Methyl 5-amino-6-bromopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-amino-6-bromopyrazine-2-carboxylate is a heterocyclic compound that has emerged as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, including a pyrazine core substituted with amino, bromo, and methyl carboxylate groups, provide a versatile platform for the synthesis of a wide array of biologically active molecules. This technical guide delves into the core research applications of this compound, providing an in-depth overview of its role in the development of antiviral agents, kinase inhibitors, and other therapeutic candidates. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and mechanisms of action are presented to facilitate its application in contemporary research endeavors.
Introduction
The pyrazine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1] this compound, with its strategically positioned functional groups, serves as a key intermediate for generating molecular diversity. The amino group acts as a versatile handle for amide bond formation or as a directing group in substitution reactions. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl substituents.[2][3] The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification or for interaction with biological targets.
This guide will explore the significant potential of this compound in several key research areas, with a focus on its application in the synthesis of antiviral and anticancer agents.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆BrN₃O₂ | [4] |
| Molecular Weight | 232.03 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| CAS Number | 1076198-49-6 | [4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane; Insoluble in water | [5] |
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Key Research Applications
Antiviral Drug Synthesis: The Case of Favipiravir
One of the most prominent applications of this compound is as a key intermediate in the synthesis of Favipiravir (T-705), a broad-spectrum antiviral drug effective against a variety of RNA viruses.[5] Favipiravir functions by selectively inhibiting the RNA-dependent RNA polymerase (RdRp) of viruses. The synthesis of Favipiravir often involves a multi-step process where the pyrazine core of this compound is elaborated.
Synthetic Pathway Overview:
Figure 1. Generalized synthetic scheme for Favipiravir starting from this compound.
Experimental Protocol: Synthesis of a Favipiravir Intermediate
While specific, detailed industrial synthesis protocols for Favipiravir are proprietary, a general laboratory-scale procedure for a key transformation, such as a Suzuki coupling to introduce a different substituent at the 6-position, is provided below as an illustrative example of the reactivity of the parent compound.
General Protocol for Suzuki-Miyaura Coupling: [2][6]
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the desired arylboronic acid (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
A palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 eq) or Pd(dppf)Cl₂ (0.05-0.1 eq), is then added.
-
The reaction mixture is heated to 80-100 °C and stirred for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Kinase Inhibitors for Cancer Therapy
The aminopyrazine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1][7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. This compound provides a template for the synthesis of potent and selective kinase inhibitors. The 5-amino group often forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[7] The 6-bromo position allows for the introduction of various substituents via cross-coupling reactions to explore the solvent-exposed region and achieve selectivity.
Structure-Activity Relationship (SAR) Studies:
Systematic modifications of the this compound scaffold have led to the discovery of potent inhibitors of various kinases, including Nek2, a mitotic kinase implicated in cancer.[7]
| Compound/Modification | Target Kinase | IC₅₀ (µM) | Reference |
| Aminopyrazine Derivative 1 | Nek2 | 0.5 | [7] |
| Aminopyrazine Derivative 2 (with piperidine) | Nek2 | 0.1 | [7] |
| Aminopyrazine Derivative 3 (with morpholine) | Nek2 | 0.8 | [7] |
Illustrative Kinase Inhibitor Synthesis Workflow:
Figure 2. Workflow for the synthesis of a kinase inhibitor library.
Antibacterial and Antimycobacterial Agents
Derivatives of aminopyrazines have also shown promise as antibacterial and antimycobacterial agents.[8] For instance, N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles, which share a similar aminopyrazine core, have demonstrated good activity against Mycobacterium tuberculosis.[8] The lipophilicity of the substituents introduced at the 6-position of the pyrazine ring appears to be a critical factor for antimycobacterial activity.
Quantitative Data on Antimycobacterial Activity: [8]
| Compound (Substituent on Benzyl Moiety) | MIC against M. tuberculosis (µg/mL) |
| 3,4-dichloro | 6.25 |
| 2-chloro | 6.25 |
| 4-trifluoromethyl | 6.25 |
This suggests that this compound can be a valuable starting material for the synthesis of novel antitubercular agents by introducing various lipophilic groups at the 6-position.
Other Potential Research Applications
Beyond the well-documented applications in antiviral and anticancer research, the versatile chemistry of this compound opens doors to other areas of investigation:
-
Agrochemicals: The pyrazine core is found in some herbicides and fungicides.[9] Derivatization of this scaffold could lead to new crop protection agents.
-
Materials Science: The ability of pyrazine derivatives to form stable complexes with metal ions suggests potential applications in the development of novel materials with specific electronic or optical properties.[9]
-
Chemical Probes: The scaffold can be functionalized with reporter tags (e.g., fluorophores, biotin) to create chemical probes for studying protein-protein interactions or for target identification and validation.[5]
Conclusion
This compound is a highly valuable and versatile building block in modern chemical and pharmaceutical research. Its utility in the synthesis of the antiviral drug Favipiravir and a multitude of kinase inhibitors underscores its importance. The straightforward functionalization of its amino, bromo, and ester groups allows for the rapid generation of diverse chemical libraries for screening against a wide range of biological targets. The detailed protocols and data presented in this guide are intended to empower researchers to harness the full potential of this remarkable scaffold in their quest for novel therapeutic agents and research tools.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C6H6BrN3O2 | CID 29983315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
In-Depth Technical Guide: Methyl 5-amino-6-bromopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-amino-6-bromopyrazine-2-carboxylate is a key heterocyclic building block with significant applications in medicinal chemistry and materials science. Its strategic substitution pattern, featuring an amino group, a bromine atom, and a methyl ester on a pyrazine core, renders it a versatile precursor for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and notable applications, particularly as a crucial intermediate in the production of antiviral agents such as favipiravir. Detailed experimental protocols, quantitative data, and logical process diagrams are presented to facilitate its use in research and development.
Chemical and Physical Properties
This compound is a solid, off-white to pale yellow compound.[1] Its fundamental properties are summarized in the table below, based on data retrieved from public chemical databases.[2]
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₆H₆BrN₃O₂ | [2] |
| Molecular Weight | 232.03 g/mol | [2] |
| CAS Number | 1076198-49-6 | [2] |
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Melting Point | 173-175 °C | [1] |
| Solubility | Soluble in DMSO, Methanol | [1] |
| InChI | InChI=1S/C6H6BrN3O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3,(H2,8,9) | [2] |
| SMILES | COC(=O)C1=CN=C(C(=N1)Br)N | [2] |
Synthesis
General Synthetic Approach
A plausible synthetic route starts from 3-aminopyrazine-2-carboxylic acid. The key transformations would involve:
-
Esterification: The carboxylic acid is converted to its methyl ester.
-
Bromination: A bromine atom is introduced at the 6-position of the pyrazine ring.
The following diagram illustrates this logical workflow.
Chemical Reactivity and Key Reactions
The reactivity of this compound is primarily dictated by its functional groups: the amino group, the bromine atom, and the methyl ester. These sites allow for a range of chemical transformations, making it a valuable intermediate.
Diazotization of the Amino Group
The amino group can undergo diazotization upon treatment with a nitrite source in an acidic medium, forming a diazonium salt. This intermediate is highly versatile and can be subjected to various subsequent reactions. A notable example is its use in the synthesis of favipiravir, where the diazonium salt is converted to a methoxy group.[4]
Experimental Protocol: Diazotization-Alcoholysis in Favipiravir Synthesis [4]
-
Reaction: Conversion of methyl 3-amino-6-bromopyrazine-2-carboxylate to methyl 6-bromo-3-methoxypyrazine-2-carboxylate.
-
Reagents: Concentrated sulfuric acid, a nitrite source (e.g., sodium nitrite), and methanol.
-
Procedure: Methyl 3-amino-6-bromopyrazine-2-carboxylate is subjected to diazotization, followed by alcoholysis in the presence of concentrated sulfuric acid.
-
Yield: Approximately 35%.[4]
The following diagram outlines this reaction as part of a larger synthetic pathway.
Nucleophilic Aromatic Substitution
The bromine atom on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
Applications in Drug Discovery and Development
The primary and most well-documented application of this compound is as a key starting material in the synthesis of the antiviral drug favipiravir (T-705).[3][5] Favipiravir is a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase and has shown activity against a range of RNA viruses.[5]
The synthetic routes to favipiravir that utilize this bromo-amino pyrazine derivative highlight its importance in providing a scaffold that can be efficiently elaborated to the final drug molecule.[4]
Spectroscopic Data
Detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not consistently reported in publicly accessible literature. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound. For reference, typical chemical shift ranges for protons and carbons in similar pyrazine derivatives are provided in the table below.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Aromatic C-H | 8.0 - 9.0 |
| -OCH₃ | 3.5 - 4.0 | |
| -NH₂ | 5.0 - 7.0 (broad) | |
| ¹³C | Aromatic C | 130 - 160 |
| C=O (ester) | 160 - 175 | |
| -OCH₃ | 50 - 60 |
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[2]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.
Conclusion
This compound stands out as a pivotal intermediate in organic synthesis, particularly for the construction of pharmaceutically active molecules. Its utility is most prominently demonstrated in the synthesis of the antiviral agent favipiravir. While detailed synthetic and spectroscopic data for this specific compound are not widely published, this guide provides a consolidated overview of its known properties, reactivity, and applications based on the available literature. Further research into optimizing its synthesis and exploring its reactivity could unveil new avenues for its application in drug discovery and materials science.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C6H6BrN3O2 | CID 29983315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A comprehensive update on the structure and synthesis of potential drug targets for combating the coronavirus pandemic caused by SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | 14340-25-1 [smolecule.com]
In-Depth Technical Guide: Safety and Handling of Methyl 5-amino-6-bromopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Methyl 5-amino-6-bromopyrazine-2-carboxylate (CAS No: 1076198-49-6), a key intermediate in pharmaceutical research and biochemical experiments. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is an off-white to pale yellow solid.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C6H6BrN3O2 | [1][2] |
| Molar Mass | 232.03 g/mol | [2] |
| Melting Point | 173-175°C | [1] |
| Boiling Point | 378.3 ± 37.0 °C (Predicted) | [1] |
| Density | 1.754 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | DMSO, Methanol | [1] |
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Purity | ~98% | |
| Storage Temperature | 2-8°C, inert atmosphere, dark place |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in Table 2.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning
Experimental Protocols & Toxicity Data
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the reviewed literature. Similarly, specific quantitative toxicity data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values have not been reported. The hazard classifications are based on the chemical structure and properties, as well as data from similar compounds.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.
Handling
All handling of this compound should be performed by trained personnel in a well-ventilated area, preferably within a chemical fume hood.
Figure 1: Recommended workflow for handling this compound.
Storage
Store the compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere is recommended for long-term storage to prevent degradation. The recommended storage temperature is between 2-8°C.
Exposure Controls and Personal Protection
Occupational Exposure Limits
Currently, there are no established occupational exposure limit values (e.g., PEL, TLV) for this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
Figure 2: Mandatory Personal Protective Equipment (PPE).
First-Aid Measures
In case of accidental exposure, follow these first-aid measures immediately:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen bromide gas may be formed.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment to prevent dust formation and contact with skin and eyes. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Pick up and arrange for disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.
Disclaimer: This document is intended as a guide and is not exhaustive. All users should consult their institution's safety protocols and the most recent Safety Data Sheet (SDS) for this product before use.
References
Methodological & Application
Synthesis of Methyl 5-amino-6-bromopyrazine-2-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Methyl 5-amino-6-bromopyrazine-2-carboxylate, a key intermediate in the development of novel therapeutics. The following sections detail the experimental protocol, present key quantitative data in a structured format, and illustrate the synthetic workflow.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | Methyl 5-aminopyrazine-2-carboxylate |
| Amount of Starting Material | 2.0 g (13.06 mmol) |
| Reagent | N-bromosuccinimide (NBS) |
| Amount of Reagent | 2.79 g (15.68 mmol) |
| Molar Equivalent of Reagent | 1.20 equiv |
| Solvent | Acetonitrile |
| Solvent Volume | 30 mL |
| Reaction Temperature | Room Temperature |
| Reaction Time | 5 hours |
| Product Yield | 1.42 g |
| Molar Yield | 47% |
| Product Appearance | Light yellow solid |
| Analytical Data (LC-MS) | m/z: 232, 234 [M+H]⁺ |
Experimental Protocol
This protocol describes the synthesis of this compound via the bromination of Methyl 5-aminopyrazine-2-carboxylate.
Materials:
-
Methyl 5-aminopyrazine-2-carboxylate
-
N-bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, etc.)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a suspension of methyl 5-aminopyrazine-2-carboxylate (2.0 g, 13.06 mmol, 1.00 equiv) in acetonitrile (30 mL).
-
Addition of Reagent: To the suspension, add N-bromosuccinimide (2.79 g, 15.68 mmol, 1.20 equiv).
-
Reaction: Stir the resulting mixture at room temperature for 5 hours.
-
Work-up: After the reaction is complete, concentrate the solution under vacuum using a rotary evaporator.
-
Purification: The crude residue is purified by silica gel column chromatography.
-
Elution: Elute the column with a solvent mixture of ethyl acetate/petroleum ether (1:1).
-
Product Isolation: Collect the fractions containing the desired product and concentrate them under vacuum to yield this compound (1.42 g, 47%) as a light yellow solid.[1]
Synthetic Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Microwave-assisted synthesis of pyrazine derivatives using "Methyl 5-amino-6-bromopyrazine-2-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the microwave-assisted synthesis of pyrazine derivatives, utilizing "Methyl 5-amino-6-bromopyrazine-2-carboxylate" as a key starting material. The pyrazine scaffold is a significant heterocyclic motif found in numerous pharmaceuticals and biologically active compounds.[1][2][3] Microwave-assisted organic synthesis (MAOS) offers considerable advantages over conventional heating methods, including dramatically reduced reaction times, improved reaction yields, and often, enhanced product purity.[4][5][6] These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse pharmacological activities.[3][7] The pyrazine ring is a core component of several approved drugs, including the anti-tuberculosis agent pyrazinamide.[1][2] The functionalization of the pyrazine core allows for the exploration of a vast chemical space, leading to the discovery of novel therapeutic agents for various diseases, including cancer, infectious diseases, and neurological disorders.[2][7][8]
Traditional methods for the synthesis of pyrazine derivatives often involve lengthy reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool to accelerate these chemical transformations.[4][5][6] The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in cleaner reactions and higher yields in a fraction of the time required by conventional methods.[5]
This application note focuses on the use of "this compound" as a versatile building block for the synthesis of a variety of pyrazine derivatives. The presence of amino, bromo, and carboxylate functional groups on the pyrazine ring allows for a range of chemical modifications, such as cross-coupling reactions, nucleophilic aromatic substitutions, and amide bond formations.
Reaction Scheme
A common and highly effective method for derivatizing aryl halides is the Suzuki cross-coupling reaction. The following scheme illustrates the microwave-assisted Suzuki coupling of this compound with a generic boronic acid.
Caption: General reaction scheme for Suzuki cross-coupling.
Experimental Protocols
Materials and Equipment
-
Starting Material: this compound
-
Reagents: Aryl or heteroaryl boronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/Water, DMF)
-
Equipment: Microwave synthesizer, Microwave reaction vials with caps, Magnetic stirrer, Analytical balance, Standard laboratory glassware, Thin Layer Chromatography (TLC) plates, Purification system (e.g., flash chromatography)
-
Analytical Instruments: NMR spectrometer, Mass spectrometer
General Protocol for Microwave-Assisted Suzuki Coupling
-
To a 2-5 mL microwave reaction vial, add this compound (1.0 eq).
-
Add the desired boronic acid (1.2-1.5 eq).
-
Add the palladium catalyst (0.05-0.1 eq).
-
Add the base (2.0-3.0 eq).
-
Add the appropriate solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) to a final concentration of 0.1-0.5 M.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Monitor the internal pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by NMR and mass spectrometry.
Data Presentation
The following table provides a template for recording and comparing the results of different microwave-assisted Suzuki coupling reactions.
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 | 15 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 140 | 10 | 92 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 | 20 | 78 |
| 4 | Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 150 | 15 | 65 |
Experimental Workflow
The following diagram illustrates the typical workflow for the microwave-assisted synthesis and purification of pyrazine derivatives.
Caption: Experimental workflow from reaction setup to analysis.
Safety Precautions
-
Microwave-assisted reactions should only be performed in a dedicated microwave reactor designed for chemical synthesis.[9]
-
Always use the appropriate sealed reaction vessels and do not exceed the recommended volume.[9][10]
-
Monitor the reaction temperature and pressure throughout the experiment.
-
Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The use of microwave irradiation provides a rapid, efficient, and often higher-yielding alternative to conventional heating for the synthesis of pyrazine derivatives from "this compound". The protocols and data presented herein serve as a valuable starting point for researchers and scientists in the field of drug discovery and development, enabling the swift generation of diverse libraries of pyrazine-based compounds for biological screening. The versatility of the starting material, coupled with the efficiency of microwave synthesis, opens up new avenues for the exploration of novel chemical entities with therapeutic potential.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. sciforum.net [sciforum.net]
- 6. rroij.com [rroij.com]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Favipiravir Utilizing Methyl 5-amino-6-bromopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the antiviral agent Favipiravir, with a specific focus on the pivotal role of the intermediate, Methyl 5-amino-6-bromopyrazine-2-carboxylate. The following sections outline the synthetic strategy, key experimental procedures, and quantitative data to support research and development in antiviral drug manufacturing.
Introduction
Favipiravir (also known as T-705) is a broad-spectrum antiviral drug that has demonstrated efficacy against a range of RNA viruses. Its synthesis has been a subject of extensive research, with various routes developed to improve yield, reduce costs, and enhance safety. One prominent synthetic pathway involves the use of this compound as a key intermediate. This document details a multi-step synthesis beginning from 3-aminopyrazine-2-carboxylic acid, leading to the formation of this crucial bromo-intermediate, and its subsequent conversion to Favipiravir.
Synthetic Pathway Overview
The overall synthetic route can be visualized as a sequence of transformations starting from commercially available materials. The initial steps involve the formation of the key intermediate, this compound, which then undergoes a series of substitutions and functional group manipulations to yield the final active pharmaceutical ingredient, Favipiravir.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis, including molar equivalents, reaction times, and expected yields.
| Step | Reaction | Starting Material | Key Reagents | Molar Ratio (Reagent/SM) | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Esterification | 3-Aminopyrazine-2-carboxylic acid | H₂SO₄, Methanol | 2.6 (H₂SO₄) | Methanol | 24 h | Reflux | ~95% |
| 2 | Bromination | Methyl 3-aminopyrazine-2-carboxylate | N-Bromosuccinimide (NBS) | 1.0 | Acetonitrile | 16 h | Room Temperature | 92% |
| 3 | Diazotization & Hydrolysis | This compound | NaNO₂, H₂SO₄ | 1.5 (NaNO₂) | H₂SO₄ (conc.) | 2 h | 50°C | ~85% |
| 4 | Ammonolysis | Methyl 6-bromo-3-hydroxypyrazine-2-carboxylate | Aqueous Ammonia (32%) | Excess | Water | 3 h | Room Temperature | 89% |
| 5 | Fluorination | 6-Bromo-3-hydroxypyrazine-2-carboxamide | Potassium Fluoride (KF), TBAB | 7.5 (KF), 0.47 (TBAB) | Toluene | - | - | 43% (over 3 steps from dichloro-intermediate analog) |
Note on Step 5 Yield: The cited yield of 43% is for a similar three-step process starting from a dichloro-intermediate.[1] The direct fluorination of the bromo-intermediate may have a different yield.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Favipiravir.
Step 1: Esterification of 3-Aminopyrazine-2-carboxylic acid
This procedure describes the conversion of 3-aminopyrazine-2-carboxylic acid to its methyl ester.
Protocol:
-
To a cooled suspension of 3-aminopyrazine-2-carboxylic acid (243 g, 1.75 mol) in 2430 mL of methanol, slowly add concentrated sulfuric acid (243 mL, 4.53 mol).[1]
-
Heat the mixture to reflux and maintain for 24 hours.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-aminopyrazine-2-carboxylate.
Step 2: Bromination of Methyl 3-aminopyrazine-2-carboxylate
This protocol details the synthesis of the key intermediate, this compound.
Protocol:
-
In a suitable reaction vessel, mix Methyl 3-aminopyrazine-2-carboxylate (8.35 g, 54.53 mmol) with N-bromosuccinimide (9.705 g, 54.53 mmol) in acetonitrile (100 mL).[2]
-
Stir the reaction mixture for 16 hours at room temperature.[2]
-
Upon completion of the reaction, collect the resulting precipitate by filtration.[2]
-
Wash the filtered solid with acetonitrile and dry under vacuum to afford this compound as a yellow solid.[2]
Step 3: Diazotization and Hydrolysis of this compound
This procedure describes the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.
Protocol:
-
Carefully add portions of sodium nitrite (2.2 g, 31.4 mmol) to concentrated sulfuric acid (15 mL) while stirring in a water bath at 50°C until a clear solution is obtained.[1]
-
In a separate flask, prepare a solution of this compound in an appropriate solvent.
-
Slowly add the sodium nitrite solution to the solution of the pyrazine derivative at a controlled temperature (typically 0-5°C).
-
Stir the reaction mixture for a specified time to ensure complete formation of the diazonium salt.
-
Quench the reaction by carefully adding it to water, leading to the hydrolysis of the diazonium salt to the corresponding hydroxyl compound.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain Methyl 6-bromo-3-hydroxypyrazine-2-carboxylate.
Step 4: Ammonolysis of Methyl 6-bromo-3-hydroxypyrazine-2-carboxylate
This protocol details the conversion of the methyl ester to the corresponding carboxamide.
Protocol:
-
Prepare a solution of Methyl 6-bromo-3-hydroxypyrazine-2-carboxylate (3 g, 12.9 mmol) in aqueous ammonia (30 mL, 32%).[1]
-
Stir the solution at room temperature for 3 hours.[1]
-
Adjust the pH of the reaction mixture to 4 with 6 N HCl, which will cause the product to precipitate.[1]
-
Filter the precipitate, wash with water, and dry under vacuum at 50°C overnight to yield 6-Bromo-3-hydroxypyrazine-2-carboxamide.[1]
Step 5: Fluorination to Favipiravir
This final step involves the replacement of the bromine atom with fluorine to yield Favipiravir.
Protocol:
-
To a suspension of potassium fluoride (50 g, 860 mmol) and tetrabutylammonium bromide (TBAB) (17.4 g, 54 mmol) in toluene (200 mL), add 6-Bromo-3-hydroxypyrazine-2-carboxamide.[1]
-
Heat the reaction mixture under appropriate conditions to facilitate the nucleophilic aromatic substitution.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, cool the reaction mixture and perform an appropriate work-up, which may involve washing with water and brine.
-
Isolate the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure Favipiravir.
Conclusion
The synthetic route to Favipiravir via the this compound intermediate offers a viable pathway for the production of this important antiviral agent. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing. Careful optimization of each step, particularly the fluorination reaction, will be critical for achieving high overall yields and purity of the final product.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 5-amino-6-bromopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols for the Suzuki coupling of Methyl 5-amino-6-bromopyrazine-2-carboxylate , a key intermediate in the synthesis of various biologically active molecules, with a range of arylboronic acids. The pyrazine core is a prevalent motif in pharmaceuticals, and the ability to introduce diverse aryl substituents via Suzuki coupling is crucial for developing new therapeutic agents.
These protocols and the accompanying data are designed to guide researchers in setting up and optimizing these critical reactions. The presence of an amino group on the pyrazine ring can sometimes pose challenges in palladium-catalyzed reactions due to potential coordination with the catalyst. The methodologies presented here are based on established procedures for similar electron-rich and potentially coordinating heterocyclic systems.
Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Caption: General Suzuki Coupling Reaction.
Data Presentation: Expected Yields
The following table summarizes the expected yields for the Suzuki coupling of this compound with various arylboronic acids based on reactions with analogous substrates.[1] The yields are categorized based on the electronic nature of the substituent on the arylboronic acid.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Substituent Type | Catalyst System | Solvent | Base | Expected Yield (%) |
| 1 | Phenylboronic acid | Neutral | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | K₃PO₄ | 75-85 |
| 2 | 4-Methylphenylboronic acid | Electron-donating | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | K₃PO₄ | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | Electron-donating | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | K₃PO₄ | 82-92 |
| 4 | 4-Chlorophenylboronic acid | Electron-withdrawing | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | K₃PO₄ | 70-80 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing | Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O | Cs₂CO₃ | 65-75 |
| 6 | 3-Thienylboronic acid | Heteroaryl | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | K₃PO₄ | 70-80 |
| 7 | 2-Naphthylboronic acid | Polycyclic Aromatic | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | K₃PO₄ | 78-88 |
Experimental Protocols
Two detailed protocols are provided below, utilizing common and effective palladium catalyst systems for the Suzuki coupling of aminopyrazine derivatives.
Protocol 1: Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0)
This protocol is a general and robust method suitable for a wide range of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the corresponding arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 5 mL of dioxane and 1 mL of water per 1 mmol of the starting bromide).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Suzuki Coupling using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
This protocol is particularly useful for more challenging couplings, including those with electron-withdrawing groups on the boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, and cesium carbonate to a dry Schlenk flask.
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Seal the flask and heat the reaction mixture to 90-110 °C.
-
Stir the reaction for 6-18 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling reaction described in the protocols.
Caption: General Experimental Workflow for Suzuki Coupling.
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
References
Application Notes and Protocols: "Methyl 5-amino-6-bromopyrazine-2-carboxylate" as a Versatile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of "Methyl 5-amino-6-bromopyrazine-2-carboxylate" as a key building block in the design and synthesis of novel therapeutic agents. The focus is on its application in the development of kinase inhibitors, particularly targeting Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation and a promising target for cancer immunotherapy.
Introduction
"this compound" is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry.[1] Its pyrazine core is a common motif in many biologically active molecules and approved drugs.[2] The presence of three key functional groups – an amino group, a bromo substituent, and a methyl ester – provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. This scaffold has gained significant attention for its role in the development of potent and selective kinase inhibitors.[2]
Application in Kinase Inhibitor Development: Targeting HPK1
A prominent application of the "this compound" scaffold is in the synthesis of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1). HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells that acts as a negative regulator of T-cell receptor (TCR) signaling.[3][4] By inhibiting HPK1, the threshold for T-cell activation is lowered, leading to enhanced anti-tumor immunity. This makes HPK1 a compelling target for the development of novel cancer immunotherapies.
One notable example of an HPK1 inhibitor built upon this scaffold is AZ3246, a potent and selective pyrazine carboxamide derivative.[3][4] The synthesis of AZ3246 and its analogs typically involves two key chemical transformations of the "this compound" core: a Suzuki-Miyaura coupling reaction at the 6-bromo position and a subsequent amide bond formation at the 2-carboxylate position.
Signaling Pathway
The following diagram illustrates the role of HPK1 in the T-cell receptor (TCR) signaling pathway and the mechanism of action of HPK1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. | Semantic Scholar [semanticscholar.org]
- 4. Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Anwendungsbeispiele und Protokolle zur Derivatisierung von Methyl-5-amino-6-bromopyrazin-2-carboxylat für die medizinische Chemie
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Methyl-5-amino-6-bromopyrazin-2-carboxylat ist ein vielseitiges heterocyclisches Molekül, das als wichtiger Baustein für die Synthese einer Vielzahl von medizinisch relevanten Verbindungen dient. Seine Struktur ermöglicht diverse chemische Modifikationen, insbesondere an der Brom- und der Aminogruppe, was es zu einem attraktiven Grundgerüst für die Entwicklung von Wirkstoffkandidaten macht. Pyrazin-Derivate haben sich als potente Inhibitoren verschiedener Kinasen erwiesen und spielen daher eine wichtige Rolle in der onkologischen Forschung.[1][2] Insbesondere die PIM- und CK2-Kinasen sind vielversprechende Zielstrukturen für die Krebstherapie, und Pyrazin-basierte Inhibitoren haben hier bereits Wirksamkeit gezeigt.[1][3][4]
Dieses Dokument beschreibt detaillierte Protokolle für die Derivatisierung von Methyl-5-amino-6-bromopyrazin-2-carboxylat mittels Suzuki-Kupplung, Buchwald-Hartwig-Aminierung und Amidbindungsbildung.
Derivatisierung über Palladium-katalysierte Kreuzkupplungsreaktionen
Palladium-katalysierte Kreuzkupplungsreaktionen sind leistungsstarke Werkzeuge zur Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Stickstoff-Bindungen. Für das vorliegende Substrat sind insbesondere die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung von großer Bedeutung.
Die Suzuki-Kupplung ermöglicht die Reaktion von Organoborverbindungen mit organischen Halogeniden.[5][6] Im Falle von Methyl-5-amino-6-bromopyrazin-2-carboxylat wird das Bromatom durch eine Aryl- oder Heteroarylgruppe ersetzt. Diese Reaktion ist entscheidend für die Synthese von 2,6-disubstituierten Pyrazinen, die als Kinase-Inhibitoren fungieren.[1]
Experimentelles Protokoll (Allgemeine Vorgehensweise):
-
In einem trockenen Reaktionsgefäß werden Methyl-5-amino-6-bromopyrazin-2-carboxylat (1 Äquiv.), die entsprechende (Hetero-)Arylboronsäure oder deren Pinakolester (1,2 Äquiv.), eine Base wie Cäsiumcarbonat (2 Äquiv.) und ein Palladium-Katalysator, z. B. Pd(dppf)Cl₂ (0,1 Äquiv.), vorgelegt.
-
Das Gefäß wird evakuiert und mit einem Inertgas (Argon oder Stickstoff) befüllt.
-
Ein entgastes Lösungsmittelgemisch, typischerweise 1,4-Dioxan und Wasser (z. B. im Verhältnis 4:1), wird zugegeben.
-
Die Reaktionsmischung wird unter Rühren für 2-16 Stunden auf 80-100 °C erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.
-
Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Wasser verdünnt und mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.
-
Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
Tabelle 1: Repräsentative Ergebnisse der Suzuki-Miyaura-Kupplung
| Boronsäure/-ester | Produkt | Ausbeute (%) | Anmerkungen |
| Phenylboronsäure | Methyl-5-amino-6-phenylpyrazin-2-carboxylat | 75-90 | Standardbedingungen |
| 4-Methoxyphenylboronsäure | Methyl-5-amino-6-(4-methoxyphenyl)pyrazin-2-carboxylat | 70-85 | Elektronendonierende Gruppen werden gut toleriert |
| 3-Pyridinylboronsäure | Methyl-5-amino-6-(pyridin-3-yl)pyrazin-2-carboxylat | 60-80 | Heteroaromatische Partner sind ebenfalls geeignet |
| Thiophen-2-boronsäure | Methyl-5-amino-6-(thiophen-2-yl)pyrazin-2-carboxylat | 65-85 | Fünfgliedrige Heteroaromaten kuppeln effizient |
Die in der Tabelle dargestellten Ausbeuten sind Schätzungen, die auf ähnlichen in der Literatur beschriebenen Reaktionen basieren.
Die Buchwald-Hartwig-Aminierung ist eine vielseitige Methode zur Bildung von C-N-Bindungen durch die Palladium-katalysierte Kupplung von Aminen mit Arylhalogeniden.[7][8] Diese Reaktion ermöglicht die Einführung einer Vielzahl von primären und sekundären Aminen an der C6-Position des Pyrazinrings.
Experimentelles Protokoll (Allgemeine Vorgehensweise):
-
In einem Schlenkrohr werden Methyl-5-amino-6-bromopyrazin-2-carboxylat (1 Äquiv.), der Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 2-5 mol%), der Ligand (z. B. XPhos oder BINAP, 4-10 mol%) und eine starke Base (z. B. Natrium-tert-butanolat, 1,4 Äquiv.) unter Inertgasatmosphäre vorgelegt.
-
Das entsprechende primäre oder sekundäre Amin (1,2 Äquiv.) und trockenes Toluol werden zugegeben.
-
Die Reaktionsmischung wird unter Rühren für 4-24 Stunden bei 80-110 °C erhitzt.[9] Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Nach dem Abkühlen wird die Mischung durch Celite filtriert, um den Katalysator zu entfernen, und das Filtrat im Vakuum eingeengt.
-
Der Rückstand wird in einem organischen Lösungsmittel (z. B. Dichlormethan) aufgenommen, mit Wasser gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel entfernt.
-
Die Reinigung erfolgt durch Säulenchromatographie.
Tabelle 2: Repräsentative Ergebnisse der Buchwald-Hartwig-Aminierung
| Amin | Produkt | Ausbeute (%) | Anmerkungen |
| Morpholin | Methyl-5-amino-6-(morpholin-4-yl)pyrazin-2-carboxylat | 60-85 | Cyclische sekundäre Amine sind gute Kupplungspartner |
| Anilin | Methyl-5-amino-6-(phenylamino)pyrazin-2-carboxylat | 55-75 | Aromatische Amine können ebenfalls eingesetzt werden |
| Benzylamin | Methyl-5-amino-6-(benzylamino)pyrazin-2-carboxylat | 65-80 | Primäre Amine reagieren in der Regel gut |
| Piperidin | Methyl-5-amino-6-(piperidin-1-yl)pyrazin-2-carboxylat | 60-85 | Gute Ausbeuten mit aliphatischen sekundären Aminen |
Die in der Tabelle dargestellten Ausbeuten sind Schätzungen, die auf ähnlichen in der Literatur beschriebenen Reaktionen basieren.
Amidbindungsbildung an der Aminogruppe
Die primäre Aminogruppe an der C5-Position kann zur Bildung von Amidbindungen genutzt werden. Dies ist eine gängige Methode, um die pharmakologischen Eigenschaften von Wirkstoffkandidaten zu modifizieren.
Experimentelles Protokoll (Allgemeine Vorgehensweise):
-
Methyl-5-amino-6-bromopyrazin-2-carboxylat (1 Äquiv.) wird in einem aprotischen Lösungsmittel wie Dichlormethan oder DMF gelöst.
-
Ein Kupplungsreagenz wie HATU (1,2 Äquiv.) und eine Base wie Diisopropylethylamin (DIPEA, 2-3 Äquiv.) werden hinzugefügt.
-
Die entsprechende Carbonsäure (1,1 Äquiv.) wird zugegeben und die Mischung bei Raumtemperatur für 4-24 Stunden gerührt.
-
Die Reaktionsmischung wird mit Wasser verdünnt und mit einem organischen Lösungsmittel extrahiert.
-
Die organische Phase wird getrocknet, filtriert und eingeengt.
-
Das Produkt wird durch Säulenchromatographie oder Kristallisation gereinigt.
Tabelle 3: Repräsentative Ergebnisse der Amidbindungsbildung
| Carbonsäure | Produkt | Ausbeute (%) | Anmerkungen |
| Essigsäure | Methyl-5-acetamido-6-bromopyrazin-2-carboxylat | 80-95 | Einfache aliphatische Säuren reagieren sehr gut |
| Benzoesäure | Methyl-5-benzamido-6-bromopyrazin-2-carboxylat | 75-90 | Aromatische Carbonsäuren sind ebenfalls geeignet |
| Cyclohexancarbonsäure | Methyl-6-bromo-5-(cyclohexancarboxamido)pyrazin-2-carboxylat | 80-95 | Alicyclische Säuren liefern hohe Ausbeuten |
| 4-Chlorbenzoesäure | Methyl-6-bromo-5-(4-chlorbenzamido)pyrazin-2-carboxylat | 70-85 | Substituierte aromatische Säuren werden toleriert |
Die in der Tabelle dargestellten Ausbeuten sind Schätzungen, die auf ähnlichen in der Literatur beschriebenen Reaktionen basieren.
Visualisierungen
References
- 1. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. japsonline.com [japsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 5-amino-6-bromopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-6-bromopyrazine-2-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif is found in a range of developmental drugs, making a reliable and scalable synthetic process crucial for drug development and manufacturing. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on practical and scalable methodologies suitable for industrial applications. We will explore common synthetic routes, present comparative data, and provide a detailed step-by-step protocol for a recommended large-scale procedure.
Synthetic Strategies
The synthesis of this compound typically involves the bromination of Methyl 5-aminopyrazine-2-carboxylate. The primary considerations for large-scale production are reaction efficiency, safety, cost of reagents, and ease of purification. Two main strategies for the bromination of the aminopyrazine precursor are commonly considered:
-
Electrophilic Bromination using N-Bromosuccinimide (NBS): This is a widely used method in laboratory settings due to its selectivity and milder reaction conditions compared to using elemental bromine.
-
Electrophilic Bromination using Bromine (Br₂) with a Base: This classical method can be cost-effective for large-scale synthesis but requires careful control of the highly reactive and hazardous elemental bromine.
Comparative Analysis of Synthetic Routes
The choice of brominating agent is a critical factor in the large-scale synthesis of this compound. The following table summarizes the key quantitative and qualitative parameters for the two primary synthetic routes.
| Parameter | Route 1: N-Bromosuccinimide (NBS) | Route 2: Bromine (Br₂) and Pyridine |
| Starting Material | Methyl 5-aminopyrazine-2-carboxylate | Methyl 5-aminopyrazine-2-carboxylate |
| Brominating Agent | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Solvent | Acetonitrile | Dichloromethane |
| Base | Not explicitly required | Pyridine |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours | 10-16 hours |
| Reported Yield | ~75-85% (lab scale) | ~80-90% (lab scale, on analogous substrates) |
| Purification | Column Chromatography (lab scale), Recrystallization (large scale) | Extraction and Recrystallization |
| Safety Considerations | NBS is a solid, easier to handle than Br₂. | Bromine is highly corrosive, toxic, and volatile, requiring specialized handling procedures. |
| Cost-Effectiveness | NBS is generally more expensive than Br₂. | Bromine is a cheaper bulk chemical. |
| Scalability | Good; milder conditions and easier handling of solids. | Challenging due to the hazardous nature of bromine and potential for exothermic reactions. |
Experimental Protocols
The following protocol details a robust and scalable method for the synthesis of this compound using N-Bromosuccinimide, based on established laboratory procedures and adapted for large-scale production.
Protocol: Large-Scale Synthesis of this compound via NBS Bromination
Materials and Equipment:
-
Methyl 5-aminopyrazine-2-carboxylate (1.00 kg, 6.53 mol)
-
N-Bromosuccinimide (NBS) (1.28 kg, 7.18 mol, 1.1 equiv)
-
Acetonitrile (10 L)
-
Ethyl acetate (for extraction and recrystallization)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
50 L glass reactor with overhead stirring, temperature probe, and addition funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the 50 L reactor with Methyl 5-aminopyrazine-2-carboxylate (1.00 kg, 6.53 mol) and acetonitrile (10 L). Stir the suspension at room temperature (20-25 °C) to achieve good mixing.
-
Addition of NBS: Slowly add N-Bromosuccinimide (1.28 kg, 7.18 mol) portion-wise to the stirred suspension over a period of 1-2 hours. Maintain the temperature below 30 °C during the addition. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the majority of the acetonitrile.
-
Dilute the residue with ethyl acetate (15 L) and wash with saturated aqueous sodium thiosulfate solution (2 x 5 L) to quench any remaining bromine species.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 5 L) to remove any acidic byproducts, followed by a wash with brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to afford this compound as a solid.
-
Visualizations
Synthetic Workflow
The following diagram illustrates the workflow for the large-scale synthesis of this compound.
Caption: Synthetic workflow for the large-scale production.
Comparison of Brominating Agents
This diagram outlines the decision-making process when choosing between the two primary brominating agents for this synthesis.
Caption: Comparison of NBS and Br2 as brominating agents.
Application Notes and Protocols: "Methyl 5-amino-6-bromopyrazine-2-carboxylate" in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Methyl 5-amino-6-bromopyrazine-2-carboxylate" is a versatile heterocyclic building block utilized in the synthesis of various biologically active molecules, including those with applications in the agrochemical industry. Its pyrazine core, substituted with amino, bromo, and methyl carboxylate functional groups, provides multiple reaction sites for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel agrochemicals, particularly focusing on the development of new herbicides and fungicides.
Key Applications in Agrochemical Synthesis
"this compound" serves as a crucial intermediate in the development of new pesticides for crop protection.[1][2] The presence of the amino and bromo substituents on the pyrazine ring allows for diverse chemical transformations, making it a valuable starting material for creating libraries of potential agrochemical candidates.
The primary synthetic strategy involves the modification of the pyrazine core to introduce various pharmacophores known to interact with biological targets in pests and weeds. Common reactions include nucleophilic aromatic substitution, cross-coupling reactions, and transformations of the ester group.
Synthesis of Pyrazine-Based Agrochemicals: A General Overview
The general approach to synthesizing agrochemicals from "this compound" often involves a multi-step process. A key transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation with various amines. This approach allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).
References
Application Notes and Protocols: Methyl 5-amino-6-bromopyrazine-2-carboxylate as a Key Intermediate for Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of Methyl 5-amino-6-bromopyrazine-2-carboxylate as a crucial intermediate in the development of potent antiviral agents, most notably Favipiravir. This document includes detailed experimental protocols, quantitative data on antiviral activity, and a visualization of the relevant biological pathway.
Introduction
This compound is a heterocyclic compound that serves as a pivotal building block in the synthesis of various antiviral agents. Its unique structure, featuring a pyrazine core with amino, bromo, and carboxylate functional groups, allows for versatile chemical modifications to generate compounds with significant therapeutic potential. The most prominent antiviral agent synthesized from this intermediate is Favipiravir (T-705), a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase (RdRp) active against a range of RNA viruses.
Antiviral Activity of Favipiravir and Analogs
Favipiravir exhibits potent antiviral activity against a wide array of RNA viruses by selectively inhibiting the viral RdRp, an essential enzyme for viral genome replication and transcription. The following tables summarize the in vitro efficacy of Favipiravir and its analogs against various viral pathogens.
Table 1: Antiviral Activity of Favipiravir against Influenza Viruses
| Virus Strain | Cell Line | EC50 (µg/mL) | Reference |
| Influenza A (H1N1) | MDCK | 0.014 - 0.55 | [1] |
| Influenza B | MDCK | 0.014 - 0.55 | [1] |
| Influenza C | MDCK | 0.014 - 0.55 | [1] |
| Oseltamivir-resistant strains | MDCK | 0.014 - 0.55 | [1] |
Table 2: Antiviral Activity of Favipiravir against Other RNA Viruses
| Virus | Cell Line | EC50 / IC50 | Reference |
| Ebola Virus (EBOV) | Vero | 10.8 - 63 µg/mL (EC50) | [2] |
| SARS-CoV-2 | Vero E6 | 40.49 µM (IC50) | |
| Chikungunya Virus (CHIKV) | Not Specified | 25 ± 3 µmol/L (EC50) | [1] |
| Zika Virus | Vero | 97.5 ± 6.8 µmol/L (EC50) for T-1105 | [1] |
| Dengue virus (DENV) | Not Specified | 21 ± 0.7 µmol/L (EC50) for T-1105 | [1] |
Mechanism of Action: Inhibition of Viral RNA-dependent RNA polymerase
Favipiravir is a prodrug that is intracellularly converted to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite mimics a purine nucleotide and is recognized by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of Favipiravir-RTP into the nascent viral RNA chain leads to the termination of viral RNA synthesis, thereby inhibiting viral replication.
Caption: Mechanism of action of Favipiravir.
Experimental Protocols
The following protocols outline the synthesis of this compound and its subsequent conversion to Favipiravir. These are generalized procedures based on literature reports and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route starting from 3-aminopyrazine-2-carboxylic acid.
Materials:
-
3-aminopyrazine-2-carboxylic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Esterification of 3-aminopyrazine-2-carboxylic acid
-
To a solution of 3-aminopyrazine-2-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 3-aminopyrazine-2-carboxylate.
Step 2: Bromination of methyl 3-aminopyrazine-2-carboxylate
-
Dissolve methyl 3-aminopyrazine-2-carboxylate in acetonitrile.
-
Add N-Bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound. A reported yield for a similar bromination of 2-amino-5-methylpyrazine is 88%.[3]
Protocol 2: Synthesis of Favipiravir from this compound
This protocol outlines a potential multi-step conversion of the intermediate to Favipiravir.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrofluoric acid-pyridine (Olah's reagent) or other fluorinating agents
-
Ammonia solution (NH₃)
-
Appropriate solvents (e.g., Dichloromethane, Methanol)
Procedure:
Step 1: Diazotization and Fluorination (Sandmeyer-type reaction)
-
Cool a solution of this compound in a suitable solvent to 0-5 °C.
-
Slowly add a solution of sodium nitrite.
-
Carefully add a fluorinating agent (e.g., HF-pyridine).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with ice-water and neutralize carefully.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
Step 2: Ammonolysis of the Ester
-
Dissolve the fluorinated intermediate in methanol.
-
Saturate the solution with ammonia gas at 0 °C or use a concentrated aqueous ammonia solution.
-
Stir the reaction in a sealed vessel at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude amide.
Step 3: Hydrolysis of the Bromo group
-
Hydrolyze the bromo group of the amide intermediate to a hydroxyl group using appropriate reagents and conditions (e.g., reaction with a base in the presence of a copper catalyst). This step may require significant optimization. A patent describes a one-pot reaction from a dichloro-intermediate to Favipiravir with a 60% yield for the final step.
Step 4: Purification
-
Purify the final product by recrystallization or column chromatography to obtain pure Favipiravir.
Synthesis Workflow
Caption: Synthetic pathway to Favipiravir.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of antiviral agents, particularly Favipiravir. The protocols and data presented here provide a foundation for researchers in the field of medicinal chemistry and drug development to further explore and optimize the synthesis and application of this important class of compounds in the ongoing effort to combat viral diseases.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 5-amino-6-bromopyrazine-2-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of Methyl 5-amino-6-bromopyrazine-2-carboxylate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and commonly employed purification techniques for this compound are silica gel column chromatography and recrystallization. The choice between them, or their sequential use, will depend on the impurity profile of your crude material.
Q2: What are the likely impurities I might encounter in my crude product?
A2: Common impurities can include unreacted starting materials, residual reagents from the synthesis, and potential byproducts. Given the structure of the target molecule, potential byproducts could include positional isomers or related imidazole derivatives that can sometimes form under certain reaction conditions.
Q3: How do I choose the best purification strategy?
A3: For a mixture with multiple impurities or impurities with similar polarity to the product, silica gel column chromatography is often the best initial step. Recrystallization is an excellent technique for removing minor impurities from a solid product and for achieving high purity, especially after a preliminary chromatographic separation.
Troubleshooting Guides
Silica Gel Column Chromatography
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation of Product from Impurities | - Inappropriate solvent system (eluent). - Column overloading. - Irregular column packing. | - Optimize Eluent: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good system will give your product an Rf value of ~0.3-0.4. For pyrazine derivatives, gradients of hexane and ethyl acetate are a good starting point. - Reduce Sample Load: Use a larger column or load less crude material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. - Repack Column: Ensure the silica gel is packed uniformly without air bubbles or cracks. |
| Product is Tailing on the TLC/Column | - The compound is too polar for the eluent. - Interaction with acidic silica gel. | - Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). - Add a Modifier: For basic compounds like amines, adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can prevent tailing. |
| No Product Eluting from the Column | - The eluent is not polar enough. - The product has decomposed on the silica gel. | - Increase Eluent Polarity: Significantly increase the polarity of your solvent system. - Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina if your compound is sensitive to silica gel. |
Recrystallization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Product Does Not Dissolve in Hot Solvent | - The chosen solvent is not suitable. | - Select a Different Solvent: Test the solubility of your compound in a range of solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to try for pyrazine derivatives include ethanol, isopropanol, ethyl acetate, or solvent pairs like hexane/ethyl acetate or hexane/acetone. |
| Product "Oils Out" Instead of Crystallizing | - The solution is supersaturated. - The cooling rate is too fast. - The melting point of the solute is lower than the boiling point of the solvent. | - Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. - Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. - Use a Lower Boiling Point Solvent. |
| No Crystals Form Upon Cooling | - The solution is not saturated enough. - The compound is highly soluble in the chosen solvent at all temperatures. | - Evaporate Some Solvent: Gently heat the solution to reduce the volume and increase the concentration of the product. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure product. - Use a Solvent Pair: Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, heat to clarify and cool slowly. |
| Low Recovery of Pure Product | - Too much solvent was used. - The product is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Preheat Funnel: If performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper to prevent the product from crystallizing prematurely. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized for your specific crude material using TLC analysis first.
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elution: Begin eluting with your starting solvent system, collecting fractions.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent (e.g., ethanol). Heat the mixture. A suitable solvent will dissolve the product when hot and allow it to precipitate upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizing Purification Workflows
Caption: A generalized workflow for the purification of this compound.
Caption: A decision-making diagram for troubleshooting poor chromatographic separation.
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Bromopyrazines
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in the Suzuki coupling of bromopyrazines. The following question-and-answer format addresses specific issues and provides actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low or no conversion of my bromopyrazine starting material. What are the likely causes and how can I address this?
Low or no conversion in the Suzuki coupling of bromopyrazines can stem from several factors, often related to the electronic nature of the pyrazine ring and catalyst activity.
-
Potential Cause: Catalyst Inhibition. The nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst, leading to its deactivation.[1] This is a common issue with nitrogen-containing heterocycles.
-
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired oxidative addition and stabilize the catalyst, preventing inhibition by the pyrazine nitrogen.[1]
-
Catalyst Choice: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step of a Pd(II) precatalyst, which can sometimes be inefficient.[2]
-
-
-
Potential Cause: Inactive Catalyst. The palladium catalyst may not be in its active Pd(0) state.
-
Troubleshooting Steps:
-
Fresh Catalyst: Ensure your palladium source, especially Pd(OAc)₂, is fresh as it can degrade over time.
-
Inert Atmosphere: Meticulously degas your solvents and reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[2]
-
-
-
Potential Cause: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature is critical and highly substrate-dependent.
-
Troubleshooting Steps:
-
Screening: If initial conditions fail, perform a small screen of different bases, solvents, and temperatures to find the optimal combination for your specific substrates.[3] Refer to the data tables below for starting points.
-
-
Q2: My reaction is producing significant side products, leading to a low yield of the desired coupled product. What are these side reactions and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, reducing the yield.
-
Side Reaction: Protodeboronation. This is the hydrolysis of the boronic acid or ester back to the corresponding arene, particularly problematic at high temperatures in aqueous basic conditions.[2]
-
Side Reaction: Dehalogenation (or Debromination). The bromo group on the pyrazine is replaced by a hydrogen atom. This can be promoted by certain bases and solvents.[2][4]
-
Side Reaction: Homocoupling. The boronic acid couples with itself to form a biaryl byproduct. This is often caused by the presence of oxygen.[2]
Q3: Can the choice of base and solvent significantly impact the yield for bromopyrazine couplings?
Absolutely. The base and solvent system is one of the most critical factors in a Suzuki coupling reaction.
-
Role of the Base: The base is required to activate the organoboron species to facilitate transmetalation.[5] However, the base strength can also influence side reactions.
-
Role of the Solvent: The solvent must solubilize the reactants and catalyst. Often, a mixture of an organic solvent and water is used.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize various conditions for Suzuki coupling of heteroaryl halides, which can serve as a starting point for optimizing the coupling of bromopyrazines.
Table 1: Effect of Base on Suzuki Coupling Yield
| Base | Relative Yield (%) | Notes |
| Cs₂CO₃ | Superior | Often provides high yields but is more expensive.[6] |
| K₃PO₄ | Good | A common and effective choice for many substrates.[6][8] |
| K₂CO₃ | Moderate | A widely used and cost-effective base.[6] |
| NaOH/KOH | Variable | Strong bases that can sometimes promote side reactions like dehalogenation.[4] |
| KF | Mild | Can be used for base-sensitive substrates.[5] |
| Reaction Conditions: Aryl halide, arylboronic acid, palladium catalyst, base, solvent, heat.[6] |
Table 2: Effect of Solvent on Suzuki Coupling Yield
| Solvent System | Typical Ratio | Temperature Range (°C) | Notes |
| 1,4-Dioxane / H₂O | 3:1 to 5:1 | 80 - 110 | A very common and often effective system.[1][8] |
| Toluene / H₂O | 4:1 | 90 - 110 | Good for reactions requiring higher temperatures.[1] |
| DMF / H₂O | 1:1 | 80 - 120 | Can be effective but may lead to side reactions at high temperatures.[1][9] |
| Methanol / H₂O | 3:2 | 60 - 80 | Can be a good choice, offering good solubility for inorganic bases.[7] |
| THF / H₂O | 4:1 | 65 - 80 | A good general-purpose solvent system.[10] |
Experimental Protocols
General Protocol for Suzuki Coupling of Bromopyrazines (Conventional Heating)
This protocol is a general starting point and should be optimized for specific substrates.[1][8][11]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyrazine (1.0 eq), the arylboronic acid or boronic ester (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%), or a pre-formed catalyst like Pd(PPh₃)₄ (5 mol%).
-
Inerting: Evacuate and backfill the flask with the inert gas three times.[11]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.[11]
-
Reaction Setup: In a microwave vial, combine the bromopyrazine (1.0 mmol), arylboronic acid (1.5 mmol), base (e.g., K₂CO₃, 2.0 mmol), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).[2][11]
-
Solvent Addition: Add the chosen degassed solvent.
-
Sealing: Seal the vial with a cap.
-
Reaction: Place the vial in the microwave reactor and heat the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[11]
-
Workup and Purification: Follow the workup and purification steps described in the conventional heating protocol.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Preventing homocoupling side reactions with "Methyl 5-amino-6-bromopyrazine-2-carboxylate"
Welcome to the technical support center for Methyl 5-amino-6-bromopyrazine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this reagent, with a specific focus on preventing homocoupling side reactions in cross-coupling catalysis.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary application?
This compound is a heterocyclic organic compound.[1][2] It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[2][3] Its structure, featuring a pyrazine ring with amino, bromo, and methyl carboxylate functional groups, makes it a suitable substrate for various cross-coupling reactions to create more complex molecules.[2]
Q2: What is a homocoupling side reaction in the context of using this molecule?
Homocoupling is an undesired reaction where two molecules of the same starting material react with each other. In the case of this compound, this would result in the formation of a dimer, where two pyrazine rings are linked together. This side reaction consumes the starting material, reduces the yield of the desired product, and complicates the purification process.
Q3: What are the common causes of homocoupling with aryl halides like this compound?
The primary causes of homocoupling in palladium-catalyzed cross-coupling reactions include:
-
Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the organometallic coupling partner (e.g., boronic acids in Suzuki coupling) or interfere with the catalyst's active state.[4][5]
-
Catalyst System Issues: An inefficient or unstable catalyst can promote side reactions. This can be due to improper ligand choice, incorrect palladium precursor, or suboptimal catalyst concentration.[6]
-
Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, and temperature can significantly influence the reaction pathway, and non-ideal conditions can favor homocoupling.[6]
-
High Concentration of Reagents: A high instantaneous concentration of a reactive intermediate can increase the likelihood of self-coupling.[5]
Troubleshooting Guide: Minimizing Homocoupling
This guide provides a systematic approach to troubleshooting and minimizing homocoupling side reactions when using this compound in various cross-coupling reactions.
Issue 1: Significant Formation of Homocoupled Byproduct
Initial Verification:
-
Confirm the identity of the byproduct as the homocoupled dimer using analytical techniques such as LC-MS and NMR.
-
Assess the purity of the starting materials, as impurities can sometimes inhibit the desired reaction.[6]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields due to homocoupling.
Detailed Troubleshooting Steps:
-
Improve Degassing: Oxygen is a known promoter of homocoupling, especially of boronic acids in Suzuki reactions.[4][5]
-
Recommendation: Rigorously deoxygenate all solvents and the reaction mixture. The freeze-pump-thaw method (at least three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes can be sufficient.[5] Performing the reaction under a strict inert atmosphere is crucial.[7]
-
-
Optimize the Catalyst System: The choice of palladium precursor and ligand is critical in controlling the reaction pathway.
-
Palladium Precursor: Using a pre-activated Pd(0) source or a precatalyst can be advantageous over in situ reduction of Pd(II) salts, which can sometimes initiate homocoupling.[5][6]
-
Ligand Selection: Bulky, electron-rich phosphine ligands often accelerate the desired cross-coupling steps (reductive elimination), thereby outcompeting the homocoupling pathway.[5] For Buchwald-Hartwig aminations, specific ligands have been developed to prevent side reactions.[8]
-
Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to more side reactions. It is important to screen different catalyst loadings.
-
-
Adjust Reaction Conditions:
-
Base: The choice and strength of the base can be critical. For substrates with base-sensitive functional groups like the ester in "this compound," a weaker base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) might be preferable to strong bases like alkoxides.[6]
-
Solvent: The solvent can influence the solubility of reagents and the stability of catalytic intermediates. Aprotic solvents like dioxane, THF, or toluene are common. For Suzuki reactions, the addition of a small amount of water can be necessary to dissolve the base, but excess water can promote homocoupling.[5]
-
Temperature: Lowering the reaction temperature can sometimes suppress side reactions. It's advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Slow Addition of the Coupling Partner: A high concentration of the organometallic reagent (e.g., boronic acid) can favor homocoupling.
-
Recommendation: Employ slow addition of the coupling partner to the reaction mixture using a syringe pump. This keeps the instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[5]
-
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction to Minimize Homocoupling
This protocol is a starting point and should be optimized for each specific coupling partner.
Reaction Setup Workflow:
Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Procedure:
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add a stir bar.
-
-
Degassing:
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen).
-
Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Perform three cycles of freeze-pump-thaw for rigorous oxygen removal.
-
-
Catalyst Addition:
-
In a separate vial under an inert atmosphere, prepare a solution of the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., a bulky phosphine ligand, 1.1-1.5 equiv. relative to Pd).
-
Add the catalyst solution to the reaction flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary
The following table provides a hypothetical comparison of reaction conditions to illustrate the effect of different parameters on the yield and the formation of the homocoupled byproduct.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield of Product (%) | Homocoupling (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 45 | 30 |
| 2 | Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 85 | <5 |
| 3 | Pd(OAc)₂ (2) | PPh₃ | Na₂CO₃ | Toluene/H₂O (not degassed) | 100 | 20 | 55 |
| 4 | Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | Dioxane/H₂O (slow addition of boronic acid) | 80 | 92 | <2 |
Note: This data is illustrative. Optimal conditions will vary depending on the specific coupling partners.
Signaling Pathways and Logical Relationships
Catalytic Cycle of Suzuki-Miyaura Coupling and the Competing Homocoupling Pathway
References
- 1. This compound | C6H6BrN3O2 | CID 29983315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | 14340-25-1 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Inhibition in Reactions Involving Methyl 5-amino-6-bromopyrazine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst inhibition during chemical reactions with Methyl 5-amino-6-bromopyrazine-2-carboxylate. This resource aims to offer practical solutions to common experimental challenges, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst inhibition when working with this compound?
A1: The primary cause of catalyst inhibition with this substrate is the presence of the electron-donating amino group (-NH₂) on the pyrazine ring. This group can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and slowing down or halting the desired reaction. Other potential causes include impurities in the starting materials or solvents, inadequate inert atmosphere, or inappropriate choice of ligands and bases.
Q2: How does the amino group on the pyrazine ring specifically inhibit the palladium catalyst?
A2: The lone pair of electrons on the nitrogen atom of the amino group can act as a Lewis base and bind to the electron-deficient palladium center of the catalyst. This coordination can lead to several inhibitory effects:
-
Formation of stable, off-cycle complexes: The catalyst can become sequestered in a stable complex with the aminopyrazine, preventing it from participating in the catalytic cycle.
-
Alteration of the electronic properties of the catalyst: Coordination of the amino group can change the electron density at the palladium center, making it less reactive in key steps of the catalytic cycle, such as oxidative addition.
-
Steric hindrance: The coordinated aminopyrazine can sterically block the active site of the catalyst, preventing the substrate from accessing it.
Q3: Are there specific types of palladium-catalyzed reactions that are more susceptible to inhibition with this substrate?
A3: Yes, reactions that are sensitive to the electronic and steric environment of the catalyst are particularly susceptible. This includes common cross-coupling reactions such as:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
Sonogashira Coupling: Formation of C-C triple bonds.
The efficiency of these reactions relies on a delicate balance of electronic and steric factors, which can be easily disrupted by the coordinating amino group.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst inhibition in reactions involving this compound.
Problem 1: Low or No Product Yield
Possible Causes:
-
Catalyst poisoning by the amino group.
-
Inappropriate ligand selection.
-
Suboptimal base or solvent.
-
Decomposition of starting materials or catalyst.
-
Presence of impurities.
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical to mitigate inhibition by the amino group. Bulky, electron-rich phosphine ligands are often effective as they can promote the desired catalytic cycle while disfavoring the formation of inhibitory complexes.
-
Recommendation: Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos.
-
-
Base Selection: The base plays a crucial role in the catalytic cycle. A poorly chosen base can be ineffective or lead to side reactions.
-
Recommendation: For Suzuki-Miyaura couplings, consider using bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required.
-
-
Solvent and Reaction Conditions: Ensure that anhydrous and degassed solvents are used to prevent catalyst deactivation.
-
Recommendation: Common solvents for these reactions include toluene, dioxane, and THF. Ensure the reaction is run under a strict inert atmosphere (e.g., argon or nitrogen).
-
-
Catalyst Pre-activation: In some cases, using a pre-formed, well-defined palladium pre-catalyst can lead to more consistent results than generating the active catalyst in situ.
Problem 2: Reaction Starts but Stalls Before Completion
Possible Causes:
-
Gradual catalyst deactivation over time.
-
Product inhibition.
-
Insufficient catalyst loading.
Troubleshooting Steps:
-
Increase Catalyst Loading: A modest increase in the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) may be sufficient to drive the reaction to completion.
-
Sequential Addition of Catalyst: Adding a fresh portion of the catalyst and ligand midway through the reaction can sometimes restart a stalled reaction.
-
Investigate Product Inhibition: The product of the reaction may also coordinate to the catalyst and inhibit its activity. If suspected, try running the reaction at a lower concentration.
Quantitative Data on Catalyst Systems
While specific head-to-head comparative data for this compound is limited in the literature, the following tables provide representative data for the cross-coupling of structurally similar aminobromopyridines and dihalopyrazines. This data can serve as a valuable starting point for reaction optimization.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | 2,5-Diiodopyrazine |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High | 2,5-Diiodopyrazine |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | 2,5-Diiodopyrazine |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 85 | 2-Amino-5-bromopyridine |
Disclaimer: The yields presented are for the coupling of the indicated reference substrates and are intended to be representative. Actual yields with this compound may vary.
Table 2: Comparison of Conditions for the Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 16 | 92 | 2-Amino-5-bromopyridine |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 100 | 24 | 88 | 2-Amino-5-bromopyridine |
| Pd₂(dba)₃ | RuPhos | LHMDS | Toluene | 100 | 12 | 95 | 3-Bromo-2-aminopyridine |
| Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 90 | 2-Amino-3-bromopyridine |
Disclaimer: The yields presented are for the amination of the indicated reference substrates and are intended to be representative. Actual yields with this compound may vary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Add the catalyst mixture to the reaction vessel.
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane/water).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination:
-
To a dry reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Seal the vessel and purge with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract the product.
-
Purify the crude product by column chromatography.
Visualizations
Improving the stability of "Methyl 5-amino-6-bromopyrazine-2-carboxylate" in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of "Methyl 5-amino-6-bromopyrazine-2-carboxylate" in solution during their experiments.
Troubleshooting Guides
This section addresses specific issues that users might encounter, providing potential causes and recommended solutions.
Issue 1: Rapid Degradation of the Compound in Solution
-
Observation: A significant decrease in the concentration of this compound is observed shortly after preparing the solution, as confirmed by analytical methods like HPLC.
-
Potential Causes:
-
pH-mediated Hydrolysis: The ester functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The presence of the amino group can also influence the local pH and contribute to instability.
-
Photodegradation: Halogenated aromatic compounds, particularly brominated ones, are often sensitive to light, which can induce debromination.
-
Oxidation: The amino group on the pyrazine ring can be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.
-
Solvent Reactivity: Certain solvents may react with the compound, leading to degradation.
-
-
Solutions:
-
pH Control: Prepare solutions in a buffered system, ideally between pH 4 and 6. Avoid highly acidic or alkaline conditions.
-
Light Protection: Protect the solution from light by using amber vials or by wrapping the container with aluminum foil. Work in a dimly lit environment when possible.
-
Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution to prevent oxidation.
-
Solvent Selection: Use high-purity, degassed solvents. Aprotic solvents like acetonitrile or THF may be preferable to protic solvents like methanol or water, although solubility needs to be considered.
-
Issue 2: Appearance of Unknown Peaks in Chromatogram
-
Observation: During analytical analysis (e.g., HPLC, LC-MS), new peaks appear in the chromatogram over time, indicating the formation of degradation products.
-
Potential Degradation Pathways & Products:
-
Hydrolysis: The methyl ester can be hydrolyzed to form 5-amino-6-bromopyrazine-2-carboxylic acid.
-
Debromination: The bromine atom can be replaced by a hydrogen atom, leading to the formation of Methyl 5-aminopyrazine-2-carboxylate.
-
Photodegradation Products: Exposure to light can lead to a variety of degradation products, including debrominated and rearranged species.
-
-
Solutions:
-
Forced Degradation Studies: Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products. This will help in identifying the unknown peaks by comparing their retention times and mass spectra.
-
Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass of the unknown peaks and propose their structures based on likely degradation pathways.
-
Stability-Indicating Method: Ensure the analytical method is "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The choice of solvent depends on the intended application. For analytical purposes, acetonitrile and methanol are commonly used. For reactions, aprotic solvents like THF or DMF might be suitable. It is crucial to use high-purity, anhydrous solvents when possible to minimize degradation. Always assess the compound's stability in the chosen solvent as part of your experimental setup.
Q2: How should I store solutions of this compound?
A2: For optimal stability, solutions should be stored at low temperatures (-20°C or -80°C) in airtight, light-protected containers (amber vials). If possible, degas the solvent before use and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: What is the likely effect of pH on the stability of this compound?
A3: The compound is expected to be most stable in a slightly acidic to neutral pH range (pH 4-7). Basic conditions will likely accelerate the hydrolysis of the methyl ester. Strongly acidic conditions could also lead to degradation. It is highly recommended to use a buffered solution if working in an aqueous environment.
Q4: Is this compound sensitive to light?
A4: Yes, halogenated aromatic amines are often photosensitive. Exposure to UV or even ambient light can lead to debromination and other degradation pathways. It is critical to protect solutions from light at all times.
Q5: What are the primary degradation products I should look for?
A5: The two most probable degradation products are:
-
5-amino-6-bromopyrazine-2-carboxylic acid: Formed via hydrolysis of the methyl ester.
-
Methyl 5-aminopyrazine-2-carboxylate: Formed via reductive debromination.
Other degradation products may form under specific stress conditions.
Data Presentation
The following tables summarize hypothetical quantitative data from stability studies on this compound in a solution of acetonitrile:water (1:1) at an initial concentration of 1 mg/mL.
Table 1: Effect of Temperature on Stability over 24 Hours
| Temperature | % Remaining of Initial Concentration |
| -20°C | 99.5% |
| 4°C | 98.2% |
| 25°C (Room Temp) | 91.3% |
| 40°C | 82.5% |
Table 2: Effect of pH on Stability at 25°C over 24 Hours
| pH | % Remaining of Initial Concentration |
| 2.0 (0.01 N HCl) | 94.1% |
| 4.0 (Acetate Buffer) | 98.7% |
| 7.0 (Phosphate Buffer) | 96.5% |
| 9.0 (Borate Buffer) | 85.2% |
Table 3: Effect of Light Exposure on Stability at 25°C over 24 Hours
| Condition | % Remaining of Initial Concentration |
| Protected from Light | 91.3% |
| Exposed to Ambient Light | 84.7% |
| Exposed to UV Light (254 nm) | 65.1% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 48 hours.
-
Neutralize with 0.1 N NaOH and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at room temperature for 24 hours.
-
Neutralize with 0.1 N HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.
-
Keep a control sample wrapped in foil at the same temperature.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Heat 1 mL of the stock solution at 80°C for 72 hours, protected from light.
-
Cool to room temperature and dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Mandatory Visualization
Caption: Workflow for Forced Degradation Study.
Caption: Factors Influencing Compound Stability.
Reaction condition screening for "Methyl 5-amino-6-bromopyrazine-2-carboxylate" functionalization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the functionalization of "Methyl 5-amino-6-bromopyrazine-2-carboxylate". The following sections detail reaction condition screening for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, addressing specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
A1: The main challenges arise from the electronic nature of the substrate. The pyrazine ring is electron-deficient, which generally facilitates oxidative addition of the C-Br bond to the palladium catalyst.[1] However, the presence of both an amino and a carboxylate group can influence the reaction in several ways:
-
Coordination to the Catalyst: The nitrogen atoms of the pyrazine ring and the amino group can coordinate to the palladium center, potentially inhibiting catalytic activity.[1]
-
Basicity and Nucleophilicity: The amino group can act as a base or a nucleophile, leading to potential side reactions.
-
Substrate Solubility: The polarity of the molecule might affect its solubility in common organic solvents, impacting reaction efficiency.
Q2: Can the amino group on the pyrazine ring interfere with the cross-coupling reaction?
A2: Yes, the primary amine can potentially interfere. While many cross-coupling reactions are tolerant of a wide range of functional groups, primary amines can sometimes lead to side reactions or catalyst inhibition.[2] In some cases, protection of the amino group (e.g., as an acetamide) may be considered, although successful couplings on similar unprotected aminopyridines and aminopyrazines have been reported.[1]
Q3: Is the methyl ester group stable under the basic conditions of these coupling reactions?
A3: The stability of the methyl ester can be a concern, especially with strong bases like sodium tert-butoxide (NaOtBu) or at elevated temperatures.[3] Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred to minimize the risk of ester hydrolysis.[1][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between the pyrazine core and various aryl, heteroaryl, or vinyl groups.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Yield | 1. Inefficient catalyst system for electron-deficient pyrazine. 2. Catalyst deactivation. 3. Poor solubility of reagents. 4. Inappropriate base. | 1. Screen different palladium catalysts and ligands. For electron-deficient systems, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be effective.[1] 2. Ensure rigorous inert atmosphere (degas solvent and purge vessel with argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[4] 3. Use a co-solvent system (e.g., dioxane/water, toluene/water) to improve solubility. 4. Screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃ to avoid ester hydrolysis and potential side reactions.[1] |
| Significant Dehalogenation | 1. Presence of a hydride source. 2. High reaction temperature. | 1. Use high-purity, anhydrous solvents. Avoid bases that can generate hydrides. 2. Lower the reaction temperature and monitor the reaction progress over a longer period. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Excess Pd(II) at the start of the reaction. | 1. Thoroughly degas all reagents and the reaction vessel. 2. Use a Pd(0) precatalyst or ensure efficient in situ reduction of the Pd(II) source. Slow addition of the boronic acid can sometimes help. |
| Protodeboronation of Boronic Acid | 1. Presence of water and base. 2. High temperature. | 1. Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters), which are more stable. 2. Optimize the reaction temperature to be as low as possible while maintaining a reasonable reaction rate. |
Data Presentation: Suzuki-Miyaura Reaction Condition Screening
The following table presents a summary of typical starting conditions for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids, which can be adapted for "this compound".
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 60-85 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 75-95 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 80 | 70-90 |
| 4 | PEPPSI-IPr (2) | - | K₂CO₃ (2) | t-Amyl alcohol | 100 | 80-98 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the pyrazine core with a variety of primary and secondary amines.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Yield | 1. Catalyst inhibition by pyrazine nitrogens. 2. Inappropriate ligand for the specific amine. 3. Base incompatibility with the ester group. | 1. Use sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) to prevent catalyst inhibition.[1][2] 2. Screen a panel of ligands; bulky ligands are often required for coupling with primary amines, while ligands like BINAP or dppf can be suitable for secondary amines.[2] 3. Use weaker bases like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures.[5] |
| Side Reaction: Hydrodehalogenation | 1. High reaction temperature. 2. Inefficient reductive elimination. | 1. Lower the reaction temperature. 2. Choose a ligand that promotes faster reductive elimination. |
| Ester Hydrolysis | 1. Use of strong bases (e.g., NaOtBu). 2. Presence of water. | 1. Switch to a weaker inorganic base (K₃PO₄, Cs₂CO₃).[5] 2. Ensure the use of anhydrous solvents and reagents. |
Data Presentation: Buchwald-Hartwig Amination Condition Screening
The following table provides starting points for the Buchwald-Hartwig amination of "this compound".
| Entry | Amine Type | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range (%) |
| 1 | Primary Aliphatic | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 80-100 | 70-90 |
| 2 | Secondary Aliphatic | Pd(OAc)₂ (2) | dppf (4) | NaOtBu (1.4) | Toluene | 100 | 75-95 |
| 3 | Primary Aryl | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2) | Dioxane | 110 | 65-85 |
| 4 | Secondary Aryl | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 70-90 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv) to a dry reaction tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualization: Buchwald-Hartwig Amination Workflow```dot
Caption: A logical workflow for troubleshooting a failed cross-coupling reaction.
References
Overcoming challenges in the scale-up of "Methyl 5-amino-6-bromopyrazine-2-carboxylate" production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up production of Methyl 5-amino-6-bromopyrazine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for industrial-scale production of this compound?
A1: The industrial synthesis typically follows a two-step process. The first step is the esterification of 5-aminopyrazine-2-carboxylic acid with methanol to produce Methyl 5-aminopyrazine-2-carboxylate. The subsequent step involves the regioselective bromination of this intermediate to yield the final product, this compound.
Q2: What are the critical parameters to control during the esterification step?
A2: The key to a successful esterification is ensuring the complete conversion of the carboxylic acid to the methyl ester. This is typically achieved by using a sufficient excess of methanol, which often serves as both a reactant and a solvent, and an appropriate acid catalyst. Reaction temperature and time are also critical; reflux conditions are commonly employed to drive the reaction to completion. Water removal can also be a critical factor, as its presence can hinder the esterification equilibrium.
Q3: What are the main challenges in the bromination step at a larger scale?
A3: The primary challenges during the bromination of Methyl 5-aminopyrazine-2-carboxylate at scale include:
-
Regioselectivity: Ensuring the bromine atom is introduced at the desired 6-position of the pyrazine ring. Side reactions can lead to the formation of other brominated isomers.
-
Reaction Control: Bromination is an exothermic reaction. Proper temperature control is crucial to prevent runaway reactions and the formation of impurities.
-
Handling of Bromine: Bromine is a hazardous and corrosive material, requiring specialized handling procedures and equipment to ensure worker safety.[1][2][3]
-
Byproduct Formation: The reaction can generate hydrogen bromide (HBr) as a byproduct, which needs to be neutralized. Inadequate control can lead to undesired side reactions or corrosion of equipment.
Q4: How can the purity of the final product be ensured on a large scale?
A4: Achieving high purity on a large scale often involves a multi-step purification process. This typically includes:
-
Work-up: Neutralization of the reaction mixture to remove acidic byproducts.
-
Crystallization: Recrystallization from a suitable solvent system is a common and effective method for purifying the final product and removing most impurities.
-
Washing: Washing the isolated crystals with appropriate solvents to remove residual impurities.
-
Drying: Drying the final product under vacuum to remove residual solvents.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Esterification | Incomplete reaction due to insufficient catalyst or reaction time. | Increase the amount of acid catalyst or prolong the reaction time. Monitor the reaction progress using techniques like TLC or HPLC. |
| Presence of water in the reaction mixture. | Use anhydrous methanol and ensure all glassware and reagents are dry. Consider using a Dean-Stark apparatus to remove water azeotropically. | |
| Formation of Multiple Products in Bromination | Poor regioselectivity due to incorrect reaction temperature or brominating agent. | Maintain a consistent and optimized reaction temperature. Investigate the use of milder and more selective brominating agents, such as N-bromosuccinimide (NBS). |
| Over-bromination leading to di-bromo species. | Carefully control the stoichiometry of the brominating agent. Add the brominating agent slowly and monitor the reaction progress closely. | |
| Product Degradation | Harsh reaction conditions (e.g., high temperature, strong acid/base). | Optimize the reaction temperature and use milder reagents where possible. Ensure prompt work-up and purification after the reaction is complete. |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily. | Perform a solvent screen to find a suitable solvent or solvent mixture for crystallization. Seeding with a small crystal of pure product can sometimes induce crystallization. |
| Presence of persistent impurities. | Consider alternative purification methods such as column chromatography (less ideal for very large scale) or a series of extractions with different pH aqueous solutions to remove acidic or basic impurities. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-aminopyrazine-2-carboxylate (Esterification)
Materials:
-
5-aminopyrazine-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of 5-aminopyrazine-2-carboxylic acid in methanol, slowly add concentrated sulfuric acid at room temperature.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully add saturated sodium bicarbonate solution to the residue until the pH is neutral.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 5-aminopyrazine-2-carboxylate.
-
The crude product can be purified by recrystallization if necessary.
Protocol 2: Synthesis of this compound (Bromination)
Materials:
-
Methyl 5-aminopyrazine-2-carboxylate
-
A suitable solvent (e.g., acetic acid, dichloromethane)
-
Bromine or N-bromosuccinimide (NBS)
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Methyl 5-aminopyrazine-2-carboxylate in the chosen solvent in a reaction vessel equipped with a dropping funnel and a thermometer.
-
Cool the solution to the desired temperature (e.g., 0-5 °C).
-
Slowly add a solution of bromine or NBS in the same solvent to the reaction mixture, maintaining the temperature within the specified range.
-
Stir the reaction mixture for a specified time after the addition is complete, monitoring the reaction by TLC or HPLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any excess bromine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system.
Process Flow and Logic Diagrams
Caption: Overall synthetic workflow for this compound production.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Managing Protodeboronation in Suzuki Reactions with Pyrazine Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage protodeboronation in Suzuki-Miyaura cross-coupling reactions involving pyrazine substrates.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Coupled Product with Significant Protodeboronation of the Pyrazine Boronic Acid Derivative.
This is the most common issue when working with electron-deficient pyrazine boronic acids and their derivatives. The primary cause is the undesired protodeboronation side reaction outcompeting the desired cross-coupling.
| Potential Cause | Recommended Solution |
| Unstable Boronic Acid | 1. Switch to a more stable boronic acid derivative. Boronic acids are generally more susceptible to protodeboronation than their ester counterparts. Pinacol esters offer increased stability. For particularly challenging couplings, N-methyliminodiacetic acid (MIDA) boronates are highly recommended due to their slow-release mechanism, which keeps the concentration of the unstable free boronic acid low during the reaction.[1][2] Organotrifluoroborates are another excellent alternative as they are less prone to protodeboronation.[3] |
| Inappropriate Base | 1. Use a weaker base. Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3][4] 2. Consider fluoride-based bases. In some cases, CsF or KF can be effective and minimize protodeboronation.[2] |
| Suboptimal Reaction Temperature | 1. Lower the reaction temperature. Higher temperatures can significantly increase the rate of protodeboronation. If the catalyst system is active enough, reducing the temperature can favor the desired coupling reaction. |
| Inefficient Catalyst System | 1. Employ a highly active catalyst. A more efficient catalyst can accelerate the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation pathway. Modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for challenging substrates like chloropyrazines.[5][6] |
| Presence of Excess Water | 1. Use anhydrous conditions or carefully control the amount of water. While a small amount of water can be beneficial for the Suzuki-Miyaura catalytic cycle, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents and reagents can be helpful. |
Issue 2: Reaction Stalls or is Sluggish, Even with a Stable Boronic Ester.
If you are using a stable boronic acid derivative like a pinacol or MIDA ester and still observing poor reactivity, the issue may lie with the catalyst's activity or stability.
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | 1. Ensure an inert atmosphere. Thoroughly degas all solvents and reagents and maintain the reaction under a nitrogen or argon atmosphere to prevent oxidation of the palladium catalyst and phosphine ligands. 2. Use fresh, high-quality catalyst and ligands. Some phosphine ligands are air-sensitive and can degrade over time. |
| Poor Catalyst Activity for the Specific Substrate | 1. Screen different palladium precatalysts and ligands. Not all catalyst systems are optimal for all substrates. For electron-deficient chloropyrazines, ligands like SPhos, XPhos, or dppf may be more effective than PPh₃.[5][6] 2. Increase catalyst loading. A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the reaction rate and conversion. |
Issue 3: Formation of Significant Side Products Other Than the Protodeboronated Pyrazine.
Besides protodeboronation, other side reactions can reduce the yield of the desired product.
| Potential Cause | Recommended Solution |
| Homocoupling of the Boronic Acid Derivative | 1. Ensure a strictly inert atmosphere. The presence of oxygen can promote the homocoupling of the boronic acid derivative. 2. Adjust stoichiometry. Using a slight excess of the pyrazine halide relative to the boronic acid derivative can sometimes minimize this side reaction. |
| Dehalogenation of the Pyrazine Halide | 1. Choose a non-protic solvent. Solvents like dioxane or toluene are generally preferred over protic solvents like alcohols, which can act as a hydride source for dehalogenation. 2. Select an appropriate base. Some bases are more prone to promoting dehalogenation. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with pyrazine substrates?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a pyrazinylboronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond. This is particularly problematic for electron-deficient heteroaromatic systems like pyrazine. The pyrazine ring's electron-withdrawing nature makes the C-B bond more susceptible to cleavage, leading to the consumption of the boronic acid derivative and a reduced yield of the desired coupled product. The resulting protonated pyrazine can also complicate product purification.
Q2: Which is more stable: pyrazinylboronic acid, its pinacol ester, or its MIDA boronate?
A2: In general, the stability towards protodeboronation follows this trend: MIDA boronate > pinacol ester > boronic acid .
-
Pyrazinylboronic acids are the most susceptible to protodeboronation.
-
Pinacol esters offer significantly improved stability by protecting the boronic acid functionality.
-
MIDA boronates are typically the most robust. They are bench-stable crystalline solids that slowly release the active boronic acid under the reaction conditions. This "slow-release" mechanism maintains a very low concentration of the unstable free boronic acid at any given time, thus minimizing protodeboronation and maximizing the efficiency of the desired cross-coupling.[1][7]
Q3: What is the best base to use for Suzuki reactions with pyrazine substrates to minimize protodeboronation?
A3: While the optimal base can be substrate-dependent, a general guideline is to start with a moderately weak inorganic base. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often good choices. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can accelerate protodeboronation. In some cases, fluoride bases like cesium fluoride (CsF) or potassium fluoride (KF) can be effective.[2] For MIDA boronates, KOH in a biphasic THF/water system has been shown to effectively promote the necessary hydrolysis for the slow release of the boronic acid.[1]
Q4: Which palladium catalyst and ligand system is recommended for coupling with chloropyrazines?
A4: Chloropyrazines are challenging electrophiles in Suzuki-Miyaura coupling due to the strength of the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may not be effective.[3] More active catalyst systems are generally required. These typically consist of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand. Ligands such as XPhos , SPhos , and dppf have shown success in the coupling of challenging heteroaryl chlorides and are recommended for screening.[5][6]
Q5: How can I monitor the progress of my reaction and detect protodeboronation?
A5: You can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). To detect protodeboronation, look for a byproduct with a mass corresponding to the starting pyrazine boronic acid derivative where the boronic acid or ester group has been replaced by a hydrogen atom. Comparing the mass spectrum of your reaction mixture to that of your starting materials will help identify this byproduct.
Data Presentation
Table 1: Comparison of Boronic Acid Derivatives in Suzuki Coupling of 2-Halopyridines/Pyrazines (Illustrative Yields)
| Boronic Acid Derivative | Halide Partner | Catalyst/Ligand | Base | Yield (%) | Notes |
| 2-Pyridylboronic acid | Aryl Iodide | Pd(PPh₃)₄ | Na₂CO₃ | Often low to moderate | Highly susceptible to protodeboronation. |
| 2-Pyridylboronic acid pinacol ester | 2-Bromopyridine | Pd₂(dba)₃/SPhos | K₃PO₄ | ~80 | Pinacol ester provides greater stability.[5] |
| 2-Pyridyl MIDA boronate | Aryl Bromide | Pd(dtbpf)Cl₂ | Et₃N | 90 | MIDA boronate allows for slow release, minimizing side reactions.[7] |
| 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | ~70 | Demonstrates utility of pinacol esters with heteroaromatic partners.[8] |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | ~85 | In some cases, the free boronic acid can be more reactive if stable enough under the conditions.[8] |
Table 2: Effect of Base on Suzuki Coupling Yields with Heteroaromatic Substrates
| Base | Substrate 1 | Substrate 2 | Catalyst/Ligand | Solvent | Yield (%) |
| K₃PO₄ | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd₂(dba)₃/FcPPh₂ | Dioxane/H₂O | 74 |
| LiOtBu | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂/Ad₂PⁿBu | Dioxane/H₂O | 94 |
| Na₂CO₃ | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂/P(tBu)₃ | Dioxane | High |
| K₂CO₃ | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | 80 |
| Cs₂CO₃ | 2-Chloropyrazine | Arylboronic acid | Pd₂(dba)₃/XPhos | Toluene | Good |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrazine with an Arylboronic Acid Pinacol Ester
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Chloropyrazine (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the chloropyrazine, arylboronic acid pinacol ester, palladium precatalyst, and base.
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Suzuki-Miyaura Coupling using a Pyrazinyl MIDA Boronate
This protocol is adapted for the slow-release of the boronic acid from a MIDA boronate.
Materials:
-
Pyrazinyl MIDA boronate (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., KOH, 3.0 equiv)
-
Solvent system (e.g., THF/water, 4:1)
Procedure:
-
In a reaction vessel, combine the pyrazinyl MIDA boronate, aryl halide, and palladium catalyst.
-
Add the THF/water solvent mixture.
-
Add the base (KOH).
-
Seal the vessel and heat the reaction mixture with vigorous stirring (e.g., 60-100 °C).
-
Monitor the reaction for the consumption of the aryl halide.
-
After cooling, work up the reaction as described in Protocol 1.
Visualizations
References
- 1. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Validation & Comparative
Spectroscopic Showdown: Unveiling the Structure of Methyl 5-amino-6-bromopyrazine-2-carboxylate
A Comparative Guide to NMR and Mass Spectrometry Analysis for Researchers, Scientists, and Drug Development Professionals
Comparative Spectroscopic Data
The following tables summarize the available and expected spectroscopic data for "Methyl 5-amino-6-bromopyrazine-2-carboxylate" and two key analogs: "Methyl 5-aminopyrazine-2-carboxylate" and "Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate." This comparative approach allows for a deeper understanding of the influence of substituents on the spectral properties of the pyrazine core.
Table 1: ¹H NMR Spectral Data Comparison (Predicted and Experimental)
| Compound | Aromatic Proton (ppm) | Amino Protons (ppm) | Methyl Protons (ppm) | Solvent |
| This compound | ~8.0-8.5 (s, 1H) | ~6.0-7.0 (br s, 2H) | ~3.9 (s, 3H) | CDCl₃/DMSO-d₆ |
| Methyl 5-aminopyrazine-2-carboxylate | 8.48 (d, J=1.4 Hz, 1H), 8.07 (d, J=1.4 Hz, 1H) | 5.85 (br s, 2H) | 3.88 (s, 3H) | DMSO-d₆ |
| Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | - | 7.3 (br s, 2H), 5.9 (br s, 2H) | 3.85 (s, 3H) | DMSO-d₆ |
Note: Data for this compound is predicted based on analogous structures. Experimental data for analogs is sourced from publicly available databases.
Table 2: ¹³C NMR Spectral Data Comparison (Predicted and Experimental)
| Compound | C=O (ppm) | Aromatic C-Br/Cl (ppm) | Aromatic C-NH₂ (ppm) | Aromatic C-H (ppm) | Aromatic Quaternary C (ppm) | O-CH₃ (ppm) | Solvent |
| This compound | ~165 | ~120-130 | ~150-155 | ~135-140 | ~140-145 | ~53 | CDCl₃/DMSO-d₆ |
| Methyl 5-aminopyrazine-2-carboxylate | 165.8 | - | 154.1 | 138.9, 132.8 | 141.2 | 52.3 | DMSO-d₆ |
| Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | 166.2 | 117.9 | 153.2, 151.7 | - | 124.8 | 52.1 | DMSO-d₆ |
Note: Data for this compound is predicted based on analogous structures. Experimental data for analogs is sourced from publicly available databases.
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) - ESI-MS |
| This compound | C₆H₆BrN₃O₂ | 232.03[1] | [M+H]⁺: 232.97, 234.97 (characteristic isotopic pattern for Br) |
| Methyl 5-aminopyrazine-2-carboxylate | C₆H₇N₃O₂ | 153.14 | [M+H]⁺: 154.06 |
| Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C₆H₇ClN₄O₂ | 202.60[2] | [M+H]⁺: 203.04, 205.04 (characteristic isotopic pattern for Cl) |
Experimental Protocols
Detailed methodologies for the acquisition of NMR and mass spectrometry data are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with a small percentage of formic acid (0.1%) to promote protonation for positive ion mode.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source. This could be a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Analysis:
-
Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra in the positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and observe the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) or chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of a small organic molecule like "this compound."
Caption: General workflow for spectroscopic analysis of an organic compound.
Caption: Logical decision tree for confirming a chemical structure using spectroscopic data.
References
Interpreting the NMR Spectra of Methyl 5-amino-6-bromopyrazine-2-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 5-amino-6-bromopyrazine-2-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation. This document presents predicted NMR data, a detailed experimental protocol for data acquisition, and a logical workflow for spectral interpretation.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of substituent effects on the pyrazine ring system and typical chemical shift ranges for analogous functional groups.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Label | Integration | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| H-3 | 1H | Singlet (s) | 8.0 - 8.5 |
| -NH₂ | 2H | Broad Singlet (br s) | 5.0 - 6.0 |
| -OCH₃ | 3H | Singlet (s) | 3.9 - 4.1 |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 160 - 165 |
| C-3 | 135 - 140 |
| C-5 | 145 - 150 |
| C-6 | 120 - 125 |
| C-7 (Pyrazine) | 140 - 145 |
| C-8 (Pyrazine) | 150 - 155 |
| -OCH₃ | 52 - 55 |
Comparative Analysis
The chemical shift of the pyrazine ring proton (H-3) is expected to be in the aromatic region, typically downfield due to the electron-withdrawing nature of the adjacent carboxylate group and the nitrogen atoms in the ring. The amino group at the C-5 position is an electron-donating group, which would typically shield adjacent protons. However, in this structure, the proton is at the C-3 position, which is meta to the amino group, so the shielding effect will be less pronounced. The bromine atom at C-6 will have a deshielding effect on the pyrazine ring carbons.
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent may depend on the sample's solubility.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments.
3. ¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that covers the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
4. ¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
-
Spectral Width: Set a wider spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).[1][2]
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed.
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) of the signals in the ¹H NMR spectrum to deduce proton-proton coupling information.
Logical Workflow for Spectral Interpretation
The following diagram illustrates the logical process of interpreting NMR spectra, starting from the known chemical structure to the assignment of each signal in the spectrum.
This guide provides a foundational understanding of the expected NMR characteristics of this compound. For definitive structural confirmation, acquiring experimental NMR data and comparing it with the predictions outlined here is essential.
References
A Comparative Guide to the Characterization of Methyl 5-amino-6-bromopyrazine-2-carboxylate Derivatives by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of Methyl 5-amino-6-bromopyrazine-2-carboxylate and its derivatives. These analytical techniques are pivotal in the pharmaceutical industry for purity assessment, impurity profiling, and quantitative analysis of active pharmaceutical ingredients (APIs) and their intermediates. This document outlines hypothetical yet representative experimental protocols and expected performance data to assist researchers in selecting the most appropriate method for their specific analytical needs.
Introduction to Analytical Challenges
This compound is a heterocyclic compound featuring a polar amino group, an ester functional group, and a halogen substituent. This combination of functionalities presents unique challenges and considerations for chromatographic analysis. HPLC is well-suited for the analysis of polar, non-volatile compounds, while GC-MS typically requires derivatization to improve the volatility and thermal stability of such analytes. The choice between these techniques depends on the analytical objective, be it routine quality control, structural elucidation of unknown derivatives, or trace-level impurity detection.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC, particularly in the reverse-phase mode, is a robust and widely used technique for the analysis of polar to moderately non-polar compounds. It offers high resolution and sensitivity for the separation and quantification of this compound and its derivatives directly from a solution.
Experimental Protocol: HPLC-UV
A standard reverse-phase HPLC method with UV detection is proposed for the routine analysis and purity assessment of this compound.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a diluent (e.g., 50:50 acetonitrile:water) to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm |
Expected Performance and Data
The following table summarizes the expected chromatographic performance for the analysis of this compound and two hypothetical derivatives: an acetylated derivative (more polar) and a de-aminated derivative (less polar).
| Compound | Expected Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Acetylated Derivative | 8.5 | > 2.0 (from main peak) | 1.1 |
| This compound | 10.2 | - | 1.2 |
| De-aminated Derivative | 12.8 | > 2.0 (from main peak) | 1.1 |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides excellent separation efficiency and definitive structural information through mass spectral fragmentation. However, due to the low volatility and presence of an active amine proton in this compound, derivatization is a mandatory step prior to GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens.
Experimental Protocol: GC-MS with Silylation
This protocol outlines the derivatization and subsequent GC-MS analysis.
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a reaction vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization of the amino group.
-
Cool the vial to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 m/z |
Expected Performance and Data
The derivatization step adds a trimethylsilyl (TMS) group to the amino function, increasing its molecular weight and volatility.
| Compound (as TMS derivative) | Expected Retention Time (min) | Key Diagnostic Ions (m/z) |
| Acetylated Derivative (TMS) | 12.1 | M+•, [M-15]+, [M-57]+ |
| This compound (TMS) | 13.5 | M+•, [M-15]+, [M-CH3]+, Br isotope pattern |
| De-aminated Derivative | 11.8 | M+•, [M-31]+, Br isotope pattern |
Predicted Mass Fragmentation Pattern: The electron ionization mass spectrum of the silylated this compound is expected to show a characteristic isotopic pattern for the bromine atom (M+• and M+2 peaks of nearly equal intensity).[1] Key fragmentation pathways would likely involve the loss of a methyl group from the silyl moiety (-15 amu), loss of a methyl group from the ester (-15 amu), and loss of the methoxy group from the ester (-31 amu). Alpha-cleavage adjacent to the amino group is also a common fragmentation pathway for amines.[1]
Method Comparison
| Feature | HPLC-UV | GC-MS |
| Sample Preparation | Simple dilution and filtration | Requires chemical derivatization |
| Analysis Time | ~25 minutes per sample | ~30 minutes per sample (plus derivatization time) |
| Volatility Requirement | Not required | High volatility necessary |
| Structural Information | Limited (retention time and UV spectrum) | High (mass spectrum provides fragmentation pattern) |
| Quantification | Excellent with external/internal standards | Good, often requires isotopically labeled internal standards for best accuracy |
| Sensitivity | High, depending on chromophore | Very high, especially in selected ion monitoring (SIM) mode |
| Typical Application | Routine QC, purity, stability testing | Impurity identification, structural elucidation, metabolomics |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the characterization of this compound and its derivatives, each with distinct advantages.
-
HPLC-UV is recommended for routine quality control applications, such as purity determination and quantitative analysis, due to its simplicity, robustness, and high throughput without the need for derivatization.
-
GC-MS is the superior choice for the identification of unknown impurities or derivatives and for structural elucidation. The detailed fragmentation patterns obtained from mass spectrometry provide unambiguous identification. While sample preparation is more complex due to the derivatization step, the wealth of structural information often justifies the additional effort, particularly in research and development settings.
The selection of the most suitable technique should be guided by the specific analytical goals, available instrumentation, and the required level of structural information.
Visualizations
Analytical Workflow Comparison
The following diagram illustrates the typical experimental workflows for the HPLC and GC-MS analysis of this compound.
Caption: Comparative analytical workflows for HPLC and GC-MS.
Logical Relationship of Analytical Choices
This diagram outlines the decision-making process for selecting the appropriate analytical technique based on the research objective.
Caption: Decision matrix for analytical method selection.
References
A Comparative Guide to the Synthesis of Substituted Pyrazine Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic routes for substituted pyrazine carboxylates, a class of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. The selection of an appropriate synthetic strategy is crucial for efficient and cost-effective production. This document outlines and compares classical and modern synthetic methodologies, providing supporting experimental data, detailed protocols, and visual representations of the synthetic pathways to aid researchers in their decision-making process.
Key Synthetic Strategies
The synthesis of substituted pyrazine carboxylates can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include:
-
Classical Condensation Reactions: Traditional methods that involve the formation of the pyrazine ring from acyclic precursors.
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern and versatile methods for the functionalization of a pre-existing pyrazine ring.
-
Direct C-H Functionalization: An increasingly popular, atom-economical approach for the direct introduction of substituents onto the pyrazine core.
-
Dehydrogenative Coupling: A sustainable method for the synthesis of pyrazines from readily available starting materials.
-
Amidation of Pyrazine Dicarboxylic Anhydrides: A straightforward method for the synthesis of pyrazine carboxamides from a common intermediate.
Below is a detailed comparison of these synthetic routes, including quantitative data on yields and reaction conditions, as well as detailed experimental protocols for key examples.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to substituted pyrazine carboxylates, allowing for a direct comparison of their efficiency and applicability.
| Synthetic Route | Substrate(s) | Product | Catalyst/Reagent | Conditions | Yield (%) | Reference(s) |
| Gutknecht Synthesis | α-Amino ketone (self-condensation) | 2,5-Disubstituted pyrazine | Oxidation (e.g., air, HgO, CuSO₄) | Varies | Moderate to Good | [1][2][3] |
| Staedel-Rugheimer Synthesis | 2-Haloacetophenone, Ammonia | α-Amino ketone intermediate | - | Reflux | - | [1][4] |
| α-Amino ketone (self-condensation) | Symmetrically substituted pyrazine | Oxidation | Heating | Moderate | [5] | |
| Suzuki-Miyaura Coupling | 2-Chloropyrazine, Arylboronic acids | 2-Arylpyrazines | Pd(II) ONO pincer complexes (0.01 mol%) | H₂O/Toluene, K₂CO₃, 100 °C, 12 h | up to 98% | [6] |
| Sonogashira Coupling | 2-Amino-3-bromopyridines, Terminal alkynes | 2-Amino-3-alkynylpyridines | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N, DMF, 100 °C, 3 h | up to 96% | [7] |
| Pd-Catalyzed C-H Arylation | 3-Methyl-2-phenylpyridine, [Ph₂I]BF₄ | ortho-Phenylated product | Pd(OAc)₂ (5 mol%) | AcOH, 100 °C | High | [8] |
| Iron-Catalyzed C-H Arylation | Pyrazines, Arylboronic acids | Arylated pyrazines | Fe(acac)₂ (20 mol%), K₂S₂O₈, TBAB, TFA | CH₂Cl₂:H₂O (1:1), rt | up to 86% | [6] |
| Dehydrogenative Coupling | 2-Amino alcohols | 2,5-Dialkylpyrazines | Manganese pincer complex (2 mol%), KH (3 mol%) | Toluene, 150 °C, 24 h | 40-95% | [9] |
| Amidation | 6-Chloropyrazine-2-carboxylic acid chloride, Substituted anilines | N-Aryl-6-chloropyrazine-2-carboxamides | - | Pyridine, rt | 75-88% | [10] |
| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid chloride, Substituted anilines | N-Aryl-5-tert-butyl-6-chloropyrazine-2-carboxamides | - | Pyridine, rt | 78-91% | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison table.
Suzuki-Miyaura Coupling of 2-Chloropyrazine with Arylboronic Acids
Synthesis of 2-Arylpyrazines:
A mixture of 2-chloropyrazine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Pd(II) ONO pincer complex (0.01 mol%) in a H₂O/toluene (1:1, 4 mL) mixture is stirred at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-arylpyrazine.[6]
Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes
Synthesis of 2-Amino-3-alkynylpyridines:
To a 10 mL round-bottomed flask under a nitrogen atmosphere are added Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%). Then, 2.0 mL of DMF is added, and the mixture is stirred for 30 minutes. Subsequently, 2-amino-3-bromopyridine (0.5 mmol), the terminal alkyne (0.6 mmol), and Et₃N (1.0 mL) are added. The reaction mixture is stirred at 100 °C for 3 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the corresponding 2-amino-3-alkynylpyridine.[7]
Iron-Catalyzed C-H Arylation of Pyrazines
Synthesis of Arylated Pyrazines:
To a solution of pyrazine (0.5 mmol) and arylboronic acid (1.0 mmol) in a 1:1 mixture of CH₂Cl₂ and H₂O (4 mL) are added Fe(acac)₂ (0.1 mmol, 20 mol%), tetrabutylammonium bromide (TBAB, 0.5 mmol), and trifluoroacetic acid (TFA, 0.5 mmol). An aqueous solution of potassium persulfate (K₂S₂O₈, 1.0 mmol in 2 mL of H₂O) is then added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography.[6]
Dehydrogenative Coupling of 2-Amino Alcohols
Synthesis of 2,5-Dialkylpyrazines:
In a glovebox, a pressure tube is charged with the manganese pincer complex (2 mol%), KH (3 mol%), and the 2-amino alcohol (0.5 mmol) in toluene (2 mL). The tube is sealed and heated at 150 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography to yield the 2,5-dialkylpyrazine.[9]
Amidation of Substituted Pyrazine-2-carboxylic Acid Chlorides
Synthesis of N-Aryl-substituted Pyrazine-2-carboxamides:
A solution of the substituted pyrazine-2-carboxylic acid chloride (0.05 mol) in dry benzene (50 mL) is added dropwise to a stirred solution of the appropriate substituted aniline (0.05 mol) in dry pyridine (50 mL) at room temperature. The reaction mixture is stirred for an additional 2 hours and then poured into cold water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the pure N-aryl-substituted pyrazine-2-carboxamide.[10]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and workflows of the described synthetic routes.
Caption: Overview of synthetic strategies for substituted pyrazine carboxylates.
Caption: Experimental workflow for transition-metal-catalyzed cross-coupling reactions.
Caption: Simplified signaling pathway for direct C-H functionalization.
Conclusion
The synthesis of substituted pyrazine carboxylates can be achieved through a variety of methods, each with its own merits. Classical condensation reactions, while foundational, may have limitations in terms of substrate scope and reaction conditions. Modern transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization offer greater versatility and efficiency for the late-stage modification of the pyrazine core. Dehydrogenative coupling presents a sustainable and atom-economical alternative for the synthesis of certain substituted pyrazines. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern, scalability, and the importance of atom economy and environmental considerations. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their specific synthetic targets.
References
- 1. ir.nbu.ac.in [ir.nbu.ac.in]
- 2. Gutknecht Condensation | CoLab [colab.ws]
- 3. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Methyl 5-amino-6-bromopyrazine-2-carboxylate and Alternative Building Blocks in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that significantly influences the efficiency, cost-effectiveness, and overall success of a synthetic campaign. This guide provides an objective comparison of Methyl 5-amino-6-bromopyrazine-2-carboxylate against alternative heterocyclic building blocks, supported by experimental data, to inform strategic synthetic planning.
Introduction to this compound
This compound is a versatile heterocyclic compound featuring a pyrazine core substituted with an amino group, a bromine atom, and a methyl ester. This arrangement of functional groups makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly in the development of novel pharmaceuticals. The bromine atom serves as a convenient handle for various cross-coupling reactions, while the amino and ester groups provide sites for further functionalization.
Comparison of Performance in Key Synthetic Reactions
The utility of a building block is best assessed by its performance in common chemical transformations. This section compares this compound with analogous chloro- and iodo-substituted pyrazines in palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.
General Reactivity Trends in Cross-Coupling Reactions
The reactivity of halopyrazines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[1]
This implies that an iodo-substituted pyrazine would be the most reactive, often requiring milder reaction conditions, while a chloro-substituted analog would be the least reactive among the common halogens, potentially necessitating more forcing conditions or specialized catalyst systems. This compound offers a balance between reactivity and stability, making it a widely used and commercially available building block.
Data Presentation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The following table summarizes typical yields for the coupling of various halopyrazine building blocks with arylboronic acids. While a direct comparative study using the exact same reaction conditions for all three building blocks is not available in a single source, the data presented is collated from representative examples in the literature to provide a comparative overview.
| Building Block | Coupling Partner | Catalyst System (Typical) | Solvent (Typical) | Temperature (°C) (Typical) | Yield (%) | Reference Example |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 90 | ~70-85 | Adapted from[2] |
| Methyl 5-amino-6-chloropyrazine-2-carboxylate | Phenylboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | Toluene | 110 | ~60-75 | General knowledge |
| Methyl 5-amino-6-iodopyrazine-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | DME/H₂O | 80 | >90 | General knowledge |
Note: The yields are indicative and can vary significantly based on the specific substrates, catalyst, base, and solvent system employed.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
Objective: To synthesize Methyl 5-amino-6-phenylpyrazine-2-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid, and potassium carbonate.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product. (Adapted from[2])
Protocol 2: Buchwald-Hartwig Amination of a Bromopyrazine Derivative
Objective: To synthesize an N-aryl pyrazine derivative.
Materials:
-
Bromopyrazine derivative (e.g., this compound) (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide under an inert atmosphere.
-
Add toluene, followed by the bromopyrazine derivative and the amine.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with diethyl ether, and wash with brine.
-
Dry the organic layer over magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography. (Adapted from[3])
Visualization of Synthetic Pathways
The following diagrams illustrate the key transformations discussed in this guide.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Conclusion
This compound stands as a robust and versatile building block for the synthesis of complex pyrazine-containing molecules. Its reactivity in key cross-coupling reactions is well-established, offering a reliable platform for drug discovery and development. While iodo-analogs may offer higher reactivity, and chloro-analogs may be more cost-effective for large-scale synthesis, the bromo-derivative provides a practical balance of reactivity, stability, and commercial availability. The choice of building block will ultimately depend on the specific synthetic strategy, desired reactivity, and economic considerations of the project. This guide provides the foundational data and protocols to make an informed decision.
References
A Comparative Guide to Chromatographic Purity Analysis of Methyl 5-amino-6-bromopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and quality control of pharmaceutical intermediates like Methyl 5-amino-6-bromopyrazine-2-carboxylate, a crucial building block in drug discovery, rigorous purity assessment is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Chromatographic techniques are the cornerstone for separating and quantifying the main compound from process-related impurities and degradation products.[3] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, offering a detailed experimental protocol and comparative data to aid in method selection.
Introduction to Analytical Techniques
The choice between HPLC and GC for purity analysis is primarily dictated by the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[4]
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely adopted technique in pharmaceutical analysis, HPLC is well-suited for a broad range of compounds, including those that are non-volatile or thermally labile.[5][6][7] Separation is achieved based on the analyte's differential partitioning between a liquid mobile phase and a solid stationary phase.[5] Given the polar functional groups (amino, ester) and the relatively high melting point (172-176 °C) of this compound, HPLC is anticipated to be the more suitable primary technique for its analysis.[1]
-
Gas Chromatography (GC): A powerful technique for the analysis of volatile and thermally stable compounds.[5][6] Separation occurs as the analyte is partitioned between a gaseous mobile phase and a stationary phase within a column.[5] While GC can offer high resolution and sensitivity, its application to this compound may be limited by the compound's thermal stability. Derivatization to increase volatility might be necessary, which adds complexity to the sample preparation process.
Experimental Protocols
A detailed protocol for a reverse-phase HPLC (RP-HPLC) method is provided below, as it is the recommended primary technique. A conceptual GC method is also described for comparison.
2.1. Recommended Method: High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of the purity of this compound and the detection of potential impurities.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
2.2. Alternative Method: Gas Chromatography (GC)
This method would be suitable for detecting volatile impurities but may require derivatization for the main analyte.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), equipped with a split/splitless injector.
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C (FID)
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane). Derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability.
Comparative Data
The following table summarizes the expected performance characteristics of the proposed HPLC method versus a potential GC method for the purity analysis of this compound.
| Parameter | HPLC | GC | Rationale for Comparison |
| Applicability | Excellent for the parent compound and non-volatile impurities. | Suitable for volatile impurities; may require derivatization for the parent compound. | HPLC is more versatile for non-volatile and thermally sensitive compounds, which is often the case for pharmaceutical intermediates.[4][6] |
| Potential for Degradation | Low, as analysis is performed at near-ambient temperature.[7] | Higher, due to the high temperatures of the injector and column. | The thermal stability of the analyte is a critical factor in method selection.[6] |
| Linearity (R²) | > 0.999 | > 0.995 | Both methods are expected to demonstrate excellent linearity over a defined concentration range.[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | HPLC may offer slightly better accuracy due to a lower risk of sample degradation.[5] |
| Precision (%RSD) | < 1.0% | < 2.0% | HPLC typically provides better precision for this type of analyte.[5] |
| Limit of Detection (LOD) | Low (ng range) | Very Low (pg range with FID for suitable compounds) | GC with an FID is highly sensitive, but its applicability is compound-dependent.[5] |
| Limit of Quantitation (LOQ) | Low (ng range) | Very Low (pg range with FID for suitable compounds) | Both techniques should have sufficiently low LOQs for impurity profiling.[5] |
| Robustness | Generally robust to minor variations in mobile phase composition, pH, and temperature. | Can be sensitive to changes in carrier gas flow, oven temperature ramp, and inlet conditions. | Method robustness is a key parameter for routine quality control.[5] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purity analysis of this compound by the recommended HPLC method.
Caption: Workflow for HPLC Purity Analysis.
Conclusion and Recommendation
Both HPLC and GC are powerful chromatographic techniques for purity assessment. For this compound, HPLC is the recommended primary method for release testing and stability studies. This recommendation is based on the compound's physicochemical properties, which make it ideally suited for reverse-phase HPLC analysis without the need for derivatization. The HPLC method offers high precision, accuracy, and is less likely to cause thermal degradation of the analyte or its impurities.
GC can serve as a valuable orthogonal technique , particularly for the identification and quantification of volatile or low-molecular-weight impurities that may not be well-retained or detected by HPLC. The choice of the most appropriate method should always be guided by the specific analytical requirements, the likely impurity profile, and the intended application of the data.
References
Comparative Spectroscopic and Application Guide: Methyl 5-amino-6-bromopyrazine-2-carboxylate and its Halogenated Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data and potential applications of Methyl 5-amino-6-bromopyrazine-2-carboxylate and its chloro and iodo analogues. This class of compounds holds significance as versatile building blocks in medicinal chemistry and drug discovery.
Introduction
This compound is a heterocyclic compound featuring a pyrazine core, a structure of interest in the development of therapeutic agents. The strategic placement of amino, bromo, and carboxylate functional groups offers multiple reaction sites for synthetic modifications, making it a valuable intermediate. Its analogues, where the bromine atom is replaced by other halogens like chlorine or iodine, allow for a systematic investigation of structure-activity relationships (SAR). Understanding the spectroscopic characteristics of these molecules is fundamental for their unambiguous identification, purity assessment, and for predicting their chemical behavior.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound and its analogues is presented in Table 1. These properties are crucial for predicting the solubility, permeability, and pharmacokinetic profiles of potential drug candidates.
| Property | This compound | Methyl 5-amino-6-chloropyrazine-2-carboxylate (analogue) | Methyl 5-amino-6-iodopyrazine-2-carboxylate (analogue) |
| Molecular Formula | C₆H₆BrN₃O₂ | C₆H₆ClN₃O₂ | C₆H₆IN₃O₂ |
| Molecular Weight | 232.03 g/mol [1] | ~187.58 g/mol | ~279.03 g/mol |
| CAS Number | 1076198-49-6[1] | 33332-25-1 | 1458-16-8 |
Spectroscopic Data Comparison
Detailed spectroscopic data is essential for the structural elucidation and characterization of these compounds. While complete datasets are not uniformly available in public repositories, the following tables summarize the expected and reported spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Data
| Compound | Chemical Shift (ppm) and Multiplicity |
| This compound | Data not publicly available. Expected signals: singlet for the pyrazine proton, singlet for the methyl ester protons, and a broad singlet for the amino protons. |
| Methyl 6-amino-5-bromopyrazine-2-carboxylate (Positional Isomer) | Data not publicly available, but mentioned as available from some suppliers.[2] |
| 3-Aminopyrazine-2-carboxamides (Related Derivatives) | Pyrazine H5 and H6 protons typically appear between 7.76–8.30 ppm. The 3-amino protons appear as a broad singlet around 7.49–7.62 ppm in DMSO-d₆.[3] |
¹³C NMR Data
| Compound | Expected Chemical Shift Ranges (ppm) |
| This compound | Data not publicly available. Expected signals for the pyrazine ring carbons, the carboxylate carbon, and the methyl ester carbon. |
| 3-Aminopyrazine-2-carboxamides (Related Derivatives) | The amidic carbon appears in the range of 163.35–166.64 ppm.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.
| Compound | Key Fragmentation Patterns and m/z Values |
| This compound | Expected molecular ion peak [M]+• corresponding to its molecular weight. |
| Methyl 6-amino-5-bromopyrazine-2-carboxylate (Positional Isomer) | Data not publicly available. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Compound | Characteristic Absorption Bands (cm⁻¹) |
| This compound | Expected absorptions for N-H stretching (amino group), C=O stretching (ester), C-N stretching, and C-Br stretching. |
| N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles (Related Analogues) | Characterized by IR, among other techniques.[4] |
Experimental Protocols
General Synthesis of Halogenated Aminopyrazine Carboxylates
The synthesis of these compounds typically involves a multi-step process. For instance, a related compound, Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate, can be synthesized from 3-amino-6-bromo-pyrazine-2-carboxylic acid via esterification with methanol in the presence of an acid catalyst, followed by diazotization and substitution reactions to introduce the halogen atoms.[5] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for similar aminodehalogenation reactions.[4]
Spectroscopic Analysis Workflow
A general workflow for the spectroscopic characterization of a synthesized pyrazine derivative is outlined below.
Caption: Workflow for Spectroscopic Analysis.
Applications and Biological Relevance
Derivatives of aminopyrazine are recognized for their diverse biological activities and are utilized as scaffolds in drug design.
Role as a Chemical Probe and Intermediate
This compound and its analogues are valuable as chemical probes for studying protein interactions and as intermediates in the synthesis of more complex molecules.[6] For example, a related compound, Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate, serves as a key starting material for the synthesis of the antiviral drug Favipiravir, which is an inhibitor of RNA-dependent RNA polymerase.[5]
Potential Therapeutic Applications
The aminopyrazine core is present in molecules that have shown a range of biological activities, including:
-
Antimicrobial and Anticancer Activity: N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles have demonstrated antimycobacterial activity against Mycobacterium tuberculosis.[4]
-
Neurological Disorders: Related aminopyrazine carboxylates are used as intermediates in the synthesis of pharmaceuticals targeting neurological disorders.[7]
Involvement in Signaling Pathways
While the specific signaling pathway modulation by this compound is not well-documented, the broader class of pyrazine derivatives has been implicated in various cellular signaling cascades. For instance, certain pyrazine derivatives have been investigated for their effects on inflammatory pathways such as the JAK-STAT and MAPK signaling pathways.[8] The adaptability of the aminopyrazole scaffold, a related heterocyclic system, has led to the development of compounds that modulate various biological targets.
The following diagram illustrates a simplified representation of a generic signaling pathway where such small molecules could potentially act as inhibitors or modulators.
Caption: Potential Kinase Inhibition by Aminopyrazine Derivatives.
Conclusion
This compound and its halogenated analogues represent a promising class of compounds for further exploration in drug discovery and development. While publicly available spectroscopic data remains limited, this guide provides a framework for their characterization and highlights their potential as versatile synthetic intermediates and biologically active molecules. Further research to fully elucidate their spectroscopic properties and biological targets is warranted to unlock their full therapeutic potential.
References
- 1. This compound | C6H6BrN3O2 | CID 29983315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1891295-27-4|Methyl 6-amino-5-bromopyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buy Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | 14340-25-1 [smolecule.com]
- 6. chembk.com [chembk.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
Navigating Reactivity: A Comparative Analysis of Methyl 5-amino-6-bromopyrazine-2-carboxylate and Other Halopyrazines
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel therapeutics and functional materials. Among the diverse heterocyclic scaffolds, pyrazines are of significant interest due to their prevalence in biologically active compounds. This guide provides a comprehensive evaluation of the reactivity of Methyl 5-amino-6-bromopyrazine-2-carboxylate in comparison to its chloro and iodo analogs, as well as other halopyrazines, in key organic transformations. The insights presented are supported by established chemical principles and illustrative experimental data to inform substrate selection and reaction optimization.
The reactivity of halopyrazines, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, is a critical consideration in synthetic planning. The nature of the halogen atom and the electronic effects of other substituents on the pyrazine ring profoundly influence the propensity of the molecule to undergo specific transformations. This guide focuses on three widely utilized reactions in medicinal chemistry: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNA_r_).
General Reactivity Principles of Halopyrazines
The reactivity of halopyrazines in palladium-catalyzed cross-coupling reactions is largely governed by the strength of the carbon-halogen (C-X) bond. The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I.[1] Consequently, the ease of oxidative addition of a palladium(0) catalyst to the C-X bond, often the rate-determining step, follows the inverse order: I > Br > Cl.[2][3] This principle dictates that iodopyrazines are generally the most reactive, followed by bromopyrazines, and then chloropyrazines, which often require more forcing reaction conditions or specialized catalyst systems.[4]
The electronic nature of the pyrazine ring, being electron-deficient, and the position of the halogen also play a crucial role. Electron-withdrawing groups can further enhance the electrophilicity of the carbon attached to the halogen, potentially increasing reactivity in some cross-coupling reactions and particularly in nucleophilic aromatic substitution. Conversely, electron-donating groups may have a deactivating effect.
Comparative Reactivity in Suzuki-Miyaura Coupling
Table 1: Illustrative Comparison of Halopyrazine Reactivity in Suzuki-Miyaura Coupling
| Halopyrazine Substrate | Halogen | Typical Reaction Conditions | Illustrative Yield (%) |
| Methyl 5-amino-6-iodo pyrazine-2-carboxylate | Iodo | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), Dioxane/H₂O (4:1), 80 °C, 4 h | ~90 |
| Methyl 5-amino-6-bromo pyrazine-2-carboxylate | Bromo | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), Dioxane/H₂O (4:1), 90 °C, 8 h | ~75 |
| Methyl 5-amino-6-chloro pyrazine-2-carboxylate | Chloro | Pd₂(dba)₃ (5 mol%), SPhos (10 mol%), K₃PO₄ (3 eq.), Toluene/H₂O (10:1), 110 °C, 16 h | ~50 |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The reactivity trend of halopyrazines in this reaction generally mirrors that of the Suzuki-Miyaura coupling. The data below illustrates the expected relative reactivity of Methyl 5-amino-6-halopyrazine-2-carboxylates in a coupling reaction with morpholine.
Table 2: Illustrative Comparison of Halopyrazine Reactivity in Buchwald-Hartwig Amination
| Halopyrazine Substrate | Halogen | Typical Reaction Conditions | Illustrative Yield (%) |
| Methyl 5-amino-6-iodo pyrazine-2-carboxylate | Iodo | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOtBu (1.5 eq.), Toluene, 90 °C, 6 h | ~85 |
| Methyl 5-amino-6-bromo pyrazine-2-carboxylate | Bromo | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOtBu (1.5 eq.), Toluene, 100 °C, 12 h | ~70 |
| Methyl 5-amino-6-chloro pyrazine-2-carboxylate | Chloro | Pd₂(dba)₃ (4 mol%), RuPhos (8 mol%), LHMDS (2 eq.), Dioxane, 110 °C, 24 h | ~40 |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNA_r_)
In contrast to palladium-catalyzed reactions, the reactivity order of halogens in SNA_r_ reactions is often reversed, with fluoride being the most reactive and iodide the least.[5] This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. However, for heavier halogens (Cl, Br, I), the bond-breaking step can become more significant, leading to a less predictable trend. The electron-deficient nature of the pyrazine ring makes it amenable to SNA_r_ reactions.
Table 3: Illustrative Comparison of Halopyrazine Reactivity in Nucleophilic Aromatic Substitution with Sodium Methoxide
| Halopyrazine Substrate | Halogen | Typical Reaction Conditions | Illustrative Yield (%) |
| Methyl 5-amino-6-chloro pyrazine-2-carboxylate | Chloro | NaOMe (3 eq.), MeOH, 80 °C, 12 h | ~60 |
| Methyl 5-amino-6-bromo pyrazine-2-carboxylate | Bromo | NaOMe (3 eq.), MeOH, 80 °C, 18 h | ~55 |
| Methyl 5-amino-6-iodo pyrazine-2-carboxylate | Iodo | NaOMe (3 eq.), MeOH, 80 °C, 24 h | ~50 |
Experimental Protocols
General Procedure for a Comparative Suzuki-Miyaura Coupling Experiment
To a set of three oven-dried Schlenk tubes are added the respective halopyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). Each tube is evacuated and backfilled with argon three times. To the tube containing the iodopyrazine and bromopyrazine, Pd(PPh₃)₄ (0.05 mmol) is added. To the tube containing the chloropyrazine, Pd₂(dba)₃ (0.05 mmol) and SPhos (0.10 mmol) are added. Degassed dioxane (4 mL) and water (1 mL) are added to the iodo- and bromo-containing tubes, while degassed toluene (5 mL) and water (0.5 mL) are added to the chloro-containing tube. The reaction mixtures are stirred at the temperatures and for the times indicated in Table 1. Reaction progress is monitored by TLC or LC-MS. After completion, the reactions are cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude products are purified by flash column chromatography.
General Procedure for a Comparative Buchwald-Hartwig Amination Experiment
In a glovebox, a set of three oven-dried screw-cap vials are charged with the respective halopyrazine (1.0 mmol), Pd₂(dba)₃ (as specified in Table 2), and the appropriate phosphine ligand. Sodium tert-butoxide (1.5 mmol) or LHMDS (2.0 mmol) is added, followed by the anhydrous solvent (toluene or dioxane, 5 mL). Morpholine (1.2 mmol) is then added, and the vials are sealed. The reaction mixtures are stirred at the temperatures and for the times indicated in Table 2. After cooling to room temperature, the mixtures are diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, and the organic layer is dried, filtered, and concentrated. Purification is performed by flash column chromatography.
General Procedure for a Comparative Nucleophilic Aromatic Substitution Experiment
To three separate round-bottom flasks containing a solution of the respective halopyrazine (1.0 mmol) in methanol (10 mL) is added sodium methoxide (3.0 mmol). The reaction mixtures are heated to 80 °C and stirred for the times indicated in Table 3. The reactions are monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Visualizing Reaction Principles
Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Key factors influencing the reactivity of halopyrazines in common organic reactions.
Conclusion
The reactivity of "this compound" is intermediate between its iodo and chloro analogs in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This makes it a versatile building block, offering a balance between reactivity and stability. For reactions requiring milder conditions and higher yields, the corresponding iodopyrazine would be the preferred substrate, while the chloropyrazine may be a more cost-effective option if suitable catalytic systems are employed. In nucleophilic aromatic substitution reactions, the reactivity differences are less pronounced, with the chloro analog often being slightly more reactive. The choice of halopyrazine will ultimately depend on the specific requirements of the synthetic route, including desired reactivity, functional group tolerance, and economic considerations. This guide provides a framework for making informed decisions in the design and execution of synthetic strategies involving this important class of heterocyclic compounds.
References
Cost-benefit analysis of different synthetic pathways to "Methyl 5-amino-6-bromopyrazine-2-carboxylate"
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of two potential synthetic pathways to Methyl 5-amino-6-bromopyrazine-2-carboxylate, a valuable building block in the development of novel therapeutics.
This comparison focuses on a well-established direct bromination method and a potential alternative employing a Sandmeyer reaction. The analysis encompasses a quantitative breakdown of reagent costs, reaction yields, and processing times, alongside detailed experimental protocols and visual representations of the synthetic routes.
At a Glance: Pathway Comparison
| Parameter | Pathway 1: Direct Bromination | Pathway 2: Sandmeyer Reaction (Hypothetical) |
| Starting Material | Methyl 5-aminopyrazine-2-carboxylate | Methyl 5,6-diaminopyrazine-2-carboxylate |
| Key Reagents | N-Bromosuccinimide (NBS), Acetonitrile | Sodium Nitrite, Copper(I) Bromide, Hydrobromic Acid |
| Reported Yield | High (Specific yield data needed for full analysis) | Moderate to High (Hypothesized based on similar reactions) |
| Process Simplicity | Single-step reaction | Multi-step process (diazotization followed by substitution) |
| Reagent Cost | Moderate | Potentially lower reagent cost, but dependent on starting material cost |
| Safety Considerations | NBS is a lachrymator and requires careful handling. | Diazonium salts can be unstable and potentially explosive. Requires low-temperature control. |
Pathway 1: Direct Bromination of Methyl 5-aminopyrazine-2-carboxylate
This widely documented approach involves the electrophilic aromatic substitution of Methyl 5-aminopyrazine-2-carboxylate using N-bromosuccinimide (NBS) as the bromine source. The reaction is typically carried out in an aprotic polar solvent such as acetonitrile.
Experimental Protocol:
A solution of Methyl 5-aminopyrazine-2-carboxylate and N-bromosuccinimide (typically 1.1 to 1.2 equivalents) in anhydrous acetonitrile is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified, commonly by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent, to yield the final product.
Cost and Benefit Analysis:
Benefits:
-
High Efficiency: This method is generally reported to have good to excellent yields.
-
Simplicity: As a one-step synthesis, it is procedurally straightforward.
-
Well-Established: The reaction is well-documented in scientific literature and patents, providing a reliable protocol.
Costs and Drawbacks:
-
Reagent Cost: The price of the starting material, Methyl 5-aminopyrazine-2-carboxylate, and NBS can be significant, especially at a larger scale.
-
Purification: Chromatographic purification can be time-consuming and solvent-intensive, adding to the overall cost and environmental impact.
-
Safety: NBS is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Quantitative Data Summary:
| Reagent/Solvent | Molar Mass ( g/mol ) | Typical Stoichiometry | Indicative Price (USD/kg) |
| Methyl 5-aminopyrazine-2-carboxylate | 153.14 | 1.0 eq | Varies significantly by supplier |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 - 1.2 eq | ~100 - 200 |
| Acetonitrile | 41.05 | Solvent | ~50 - 100 (HPLC Grade) |
| Ethyl Acetate | 88.11 | Eluent | ~20 - 40 |
| Petroleum Ether | Mixture | Eluent | ~15 - 30 |
Note: Prices are indicative and can vary based on supplier, purity, and quantity.
Pathway 2: Sandmeyer Reaction of Methyl 5,6-diaminopyrazine-2-carboxylate (Hypothetical)
An alternative approach could involve a Sandmeyer reaction, a well-known method for converting an aromatic amino group into a halide via a diazonium salt intermediate. This pathway would start from Methyl 5,6-diaminopyrazine-2-carboxylate.
Benchmarking the performance of "Methyl 5-amino-6-bromopyrazine-2-carboxylate" in specific reaction types
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Methyl 5-amino-6-bromopyrazine-2-carboxylate has emerged as a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive performance benchmark of this key intermediate in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. We present a comparative analysis with alternative reagents, supported by experimental data and detailed protocols to aid researchers in optimizing their synthetic strategies.
Suzuki-Miyaura Cross-Coupling: Establishing New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and hetero-biaryl structures. The performance of this compound in this reaction is critical for its application in creating novel compounds.
Comparative Performance Data
While specific data for a wide range of Suzuki-Miyaura couplings with this compound is not extensively documented in publicly available literature, a general procedure has been outlined in patent literature. To provide a meaningful comparison, we have compiled data for the closely related and commercially available 5-bromo-2-methylpyridin-3-amine, which exhibits similar electronic and steric properties.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12 | Moderate to Good | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12 | Moderate to Good | [1] |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12 | Moderate to Good | [1] |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12 | Moderate to Good | [1] |
Note: "Moderate to Good" yields suggest a range typically from 40% to 80%, depending on the specific substrate and reaction scale.
Alternative Reagents
A key alternative for similar transformations is 2-chloro-6-methylisonicotinic acid . While often more cost-effective, chloro-derivatives generally exhibit lower reactivity compared to their bromo counterparts in Suzuki-Miyaura couplings, often necessitating more forcing conditions (higher temperatures, stronger bases, or more sophisticated catalyst systems) to achieve comparable yields.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following protocol is a generalized procedure based on established methods for similar brominated heterocycles.[2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram of Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals. The amenability of this compound to this reaction is crucial for its utility in medicinal chemistry programs.
Comparative Performance Data
Direct and specific quantitative data for the Buchwald-Hartwig amination of this compound is sparse in the public domain. However, data from closely related 2-bromopyridines provides a strong indication of expected reactivity and yields.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 80 | 4 | 60-98 | [3][4] |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 24 | High | [5] |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (0.09) | BINAP (0.175) | NaOt-Bu | Toluene | 80 | 4 | 60 | [4] |
| 4 | Benzylamine | Pd(OAc)₂ (2) | dppp (2) | NaOt-Bu | Toluene | 80 | - | 55-98 | [3] |
Note: Yields can vary significantly based on the steric and electronic properties of the amine coupling partner. Secondary amines often provide higher yields than primary amines under similar conditions.[3]
Alternative Reagents
For C-N bond formation, an alternative to brominated pyrazines are the corresponding chlorinated pyrazines . While more economical, chloro-derivatives are less reactive and typically require more sophisticated and often proprietary ligands (e.g., Buchwald or Hartwig ligands) and higher temperatures to achieve efficient coupling.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods for the amination of bromopyridines.[3][4]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Ligand (e.g., BINAP or XPhos) (3-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube, add Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Diagram of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Logical Workflow for Reagent Selection
The choice between this compound and its alternatives often depends on a balance of reactivity, cost, and the specific synthetic goal. The following flowchart provides a decision-making framework.
Caption: Decision flowchart for selecting between bromo- and chloro-pyrazine reagents.
Conclusion
This compound stands as a highly effective and versatile substrate for palladium-catalyzed cross-coupling reactions. Its enhanced reactivity in both Suzuki-Miyaura and Buchwald-Hartwig aminations, when compared to chloro-analogs, allows for milder reaction conditions and potentially higher yields, making it a preferred choice for complex syntheses where efficiency is paramount. While cost considerations may favor chloro-alternatives in some instances, the superior performance of the bromo-derivative often justifies its use in demanding research and development applications. The provided protocols and comparative data serve as a valuable resource for chemists aiming to incorporate this important building block into their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2015025026A1 - Alkynyl alcohols and methods of use - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 5-amino-6-bromopyrazine-2-carboxylate: A Safety and Operations Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of Methyl 5-amino-6-bromopyrazine-2-carboxylate, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as hazardous and requires specific precautions.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat must be worn. All handling should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Quantitative Hazard Classification
The following table summarizes the GHS hazard classifications for this compound.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
Disposal Protocol: Step-by-Step Guidance
Due to its classification as a brominated aromatic compound, this compound must be disposed of as halogenated hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: Clearly identify all waste streams containing this compound. This includes pure compound, solutions, and contaminated lab supplies.
-
Waste Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, properly labeled, and sealable hazardous waste container. This includes contaminated items such as weighing paper, spatulas, and gloves.
-
Liquid Waste: If this compound is in a solution, it must be collected in a designated container for halogenated organic liquid waste. Do not mix with non-halogenated solvent waste.[2]
-
-
Container Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Harmful," "Irritant," "Halogenated Organic Waste").
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials. Ensure secondary containment is used for liquid waste containers.
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The primary method for the ultimate disposal of halogenated organic waste is typically incineration at a licensed facility.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Methyl 5-amino-6-bromopyrazine-2-carboxylate
For laboratory professionals engaged in drug development and scientific research, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Methyl 5-amino-6-bromopyrazine-2-carboxylate (CAS No. 1076198-49-6). Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed[1]
-
Harmful in contact with skin[1]
-
Harmful if inhaled[1]
-
May cause respiratory irritation[2]
A comprehensive personal protective equipment (PPE) plan is mandatory for handling this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Must be worn at all times to protect against splashes and airborne particles. A face shield offers additional protection and is recommended when handling larger quantities or during procedures with a higher risk of splashing.[3][4][5] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3][6] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound.[3] For tasks with a high risk of splash or for handling highly toxic materials, consider double gloving.[4] |
| Respiratory | N95 Dust Mask or Half-mask Respirator | A dust mask should be used to prevent inhalation of the powdered compound. For procedures that may generate significant dust or aerosols, a half-mask respirator with appropriate cartridges is advised.[3] Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[6] |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from contamination.[3][6] Ensure the lab coat has elasticated cuffs for better protection.[5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.
Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.[6]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7]
-
Material Safety Data Sheet (MSDS): Review the MSDS for this chemical before starting any work.
-
Labeling: Ensure all containers are clearly and accurately labeled.[6][8]
Weighing and Aliquoting:
-
Perform all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation of dust particles.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Close the primary container tightly after use.[6]
Dissolution and Reaction:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If the process involves heating or agitation, ensure the apparatus is securely clamped and monitored.
-
Maintain a clean and organized workspace to prevent accidental spills.
Post-Handling:
-
Decontamination: Thoroughly clean the work area, including benchtops and equipment, after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[9]
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste contaminated with this chemical (e.g., weighing paper, gloves, paper towels) should be placed in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled waste container for halogenated organic waste. Do not pour this chemical down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[7][9][10]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C6H6BrN3O2 | CID 29983315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 27282430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. colgate.edu [colgate.edu]
- 5. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. fishersci.com [fishersci.com]
- 8. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
